N,N-Diethylglycine hydrochloride
Description
BenchChem offers high-quality N,N-Diethylglycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethylglycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSMDYVVVJGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179121 | |
| Record name | N,N-Diethylglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24376-01-0 | |
| Record name | Glycine, N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24376-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024376010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylglycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylglycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N,N-Diethylglycine hydrochloride synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of N,N-Diethylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylglycine hydrochloride, a derivative of the essential amino acid glycine, serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. Its synthesis and subsequent purification are pivotal steps that dictate the quality, yield, and ultimate success of downstream processes. This guide provides a comprehensive overview of the prevalent methodologies for synthesizing N,N-Diethylglycine hydrochloride, rooted in fundamental organic chemistry principles. We will explore the mechanistic underpinnings of these synthetic routes, offer detailed experimental protocols, and delineate robust purification strategies to achieve high-purity material. The causality behind experimental choices is emphasized, providing a self-validating framework for researchers. This document is intended to be a practical and authoritative resource for scientists engaged in laboratory-scale synthesis and process development.
Introduction to N,N-Diethylglycine Hydrochloride
N,N-Diethylglycine, an N-alkylated amino acid, and its hydrochloride salt are valuable intermediates in organic synthesis. The presence of the tertiary amine and the carboxylic acid functionalities makes it a versatile molecule. The hydrochloride salt form enhances stability and improves handling characteristics, making it the preferred form for storage and many applications. It is identified by its CAS number 24376-01-0.[1] Understanding the efficient synthesis and rigorous purification of this compound is fundamental for its effective use.
Synthesis Methodologies
The synthesis of N,N-Diethylglycine hydrochloride is most commonly achieved through a two-step process involving the N-alkylation of a glycine precursor followed by conversion to the hydrochloride salt. The primary and most field-proven route begins with the reaction of diethylamine with an ethyl chloroacetate, followed by hydrolysis and acidification.
Primary Synthesis Route: Two-Step Alkylation and Hydrolysis
This robust method is favored for its high yields and relatively straightforward execution. It involves the formation of an ester intermediate, N,N-diethylglycine ethyl ester, which is then hydrolyzed to the free acid and subsequently converted to its hydrochloride salt.
The core of this step is the alkylation of a secondary amine (diethylamine) with an alpha-halo ester (ethyl chloroacetate).
Causality and Mechanistic Insights: The reaction proceeds via a standard SN2 mechanism. Diethylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon atom bonded to the chlorine in ethyl chloroacetate. A key challenge in amine alkylations is the potential for over-alkylation.[2][3] The primary product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[2][3] In this specific synthesis, we start with a secondary amine (diethylamine), and the product is a tertiary amine (N,N-diethylglycine ethyl ester). While the tertiary amine can technically be further alkylated to a quaternary ammonium salt, controlling the reaction conditions and stoichiometry minimizes this side reaction.
A crucial experimental choice is the use of excess diethylamine. One equivalent of diethylamine acts as the nucleophile, while a second equivalent serves as a non-nucleophilic base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the protonation of the starting diethylamine, which would render it non-nucleophilic and halt the reaction.
Caption: Workflow for the N-alkylation of Diethylamine.
Experimental Protocol: Synthesis of N,N-Diethylglycine Ethyl Ester
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add diethylamine (2.2 equivalents) and a suitable solvent such as ethanol or tetrahydrofuran (THF). Cool the flask in an ice bath.
-
Reaction: Slowly add ethyl chloroacetate (1.0 equivalent) dropwise from the dropping funnel to the stirred solution of diethylamine. The reaction is exothermic, and maintaining a low temperature during addition is critical to control the reaction rate and minimize side reactions.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture. Filter off the precipitated diethylamine hydrochloride salt. The filtrate contains the desired N,N-diethylglycine ethyl ester. The solvent can be removed under reduced pressure using a rotary evaporator. The crude ester can be purified by vacuum distillation, though for the subsequent step, high purity is often not required.
The crude N,N-diethylglycine ethyl ester is hydrolyzed to the free amino acid, which is then converted to the hydrochloride salt.
Causality and Mechanistic Insights: Base-catalyzed hydrolysis (saponification) is typically employed for this step. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the sodium or potassium salt of N,N-diethylglycine.
The final, critical step is acidification. Adding a strong acid, typically concentrated hydrochloric acid, serves two purposes:
-
It protonates the carboxylate salt to form the free carboxylic acid.
-
It protonates the tertiary amine to form the ammonium salt. The result is the desired N,N-Diethylglycine hydrochloride, which often precipitates from the aqueous solution, especially upon cooling.
Caption: Workflow for Hydrolysis and Hydrochloride Salt Formation.
Experimental Protocol: Hydrolysis and Salt Formation
-
Hydrolysis: Dissolve the crude N,N-diethylglycine ethyl ester in an aqueous solution of sodium hydroxide (1.1 - 1.5 equivalents). Heat the mixture to reflux for 1-3 hours to ensure complete hydrolysis of the ester. Monitor the reaction by thin-layer chromatography (TLC).
-
Acidification: After cooling the reaction mixture to room temperature, place it in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2). This step is highly exothermic and should be performed with caution.
-
Isolation: The N,N-Diethylglycine hydrochloride may precipitate out of the solution upon cooling. If it does not, the water can be removed under reduced pressure to yield the crude solid product.
Alternative Synthesis: Direct Alkylation of Chloroacetic Acid
An alternative approach involves the direct reaction of chloroacetic acid with diethylamine. This method consolidates the synthesis into a single step but often requires more forcing conditions.
Causality and Mechanistic Insights: Similar to the primary route, this is a nucleophilic substitution reaction. However, reacting directly with the carboxylic acid introduces complexity. The basic diethylamine can react with the acidic carboxylic acid in an acid-base reaction, forming a salt and rendering the amine non-nucleophilic. To overcome this, a larger excess of diethylamine is typically used, and the reaction is often run at elevated temperatures and pressures in an autoclave.[4] This provides the necessary energy to favor the SN2 reaction over the acid-base equilibrium.
Experimental Protocol: Direct Alkylation
-
Setup: In a pressure-rated autoclave, place a solution of chloroacetic acid (1.0 equivalent) in a suitable solvent (e.g., water or an alcohol).
-
Reaction: Add an excess of aqueous diethylamine (3-5 equivalents). Seal the autoclave.
-
Heating: Heat the mixture to 60-80°C and allow the pressure to build. Maintain this temperature for 4-6 hours with stirring.[4]
-
Work-up: After cooling, vent the autoclave. The reaction mixture contains N,N-diethylglycine and diethylamine hydrochloride. Acidification with HCl and removal of the solvent will yield the crude product.
Table 1: Comparison of Synthesis Routes
| Feature | Two-Step Alkylation & Hydrolysis | Direct Alkylation |
| Starting Materials | Diethylamine, Ethyl Chloroacetate | Diethylamine, Chloroacetic Acid |
| Reaction Conditions | Milder (reflux at atm. pressure) | Harsher (elevated temp. & pressure) |
| Number of Steps | Two | One |
| Control | Better control over reaction | Less control, potential side reactions |
| Equipment | Standard laboratory glassware | Autoclave/pressure vessel required |
| Typical Yield | Generally higher | Can be lower due to side reactions |
Purification Methods
Achieving high purity is paramount for the use of N,N-Diethylglycine hydrochloride in research and drug development. Recrystallization is the most effective and widely used method for purifying this solid compound.
Recrystallization: The Gold Standard
Principle and Causality: Recrystallization leverages the differences in solubility between the desired compound and impurities in a specific solvent. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor during crystallization). The slow formation of a crystal lattice from a supersaturated solution inherently excludes foreign molecules, leading to a significant increase in purity.
Solvent Selection: The choice of solvent is the most critical parameter for successful recrystallization. For a polar, salt-like compound such as N,N-Diethylglycine hydrochloride, polar protic solvents are a good starting point.
-
Ethanol/Water: A mixture of ethanol and water often provides the ideal polarity. The compound is typically soluble in hot water, and ethanol is added as an anti-solvent to decrease solubility upon cooling.
-
Isopropanol: Another common choice that can be effective.
-
Absolute Ethanol: Can be used to obtain a highly pure, anhydrous product.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude N,N-Diethylglycine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]
physicochemical properties of N,N-Diethylglycine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of N,N-Dialkylated Glycine Hydrochlorides: A Focus on N,N-Diethylglycine Hydrochloride and its Close Analogue, N,N-Dimethylglycine Hydrochloride
Introduction
In the landscape of pharmaceutical and chemical research, substituted amino acids and their derivatives are fundamental building blocks for a vast array of applications, from active pharmaceutical ingredients (APIs) to specialized reagents. Among these, N,N-dialkylated glycine hydrochlorides are of particular interest due to their utility as synthetic intermediates and their potential biological activities. This guide provides a detailed examination of the . Recognizing the limited availability of extensive public data for this specific compound, we will also present a comprehensive analysis of its close and more widely studied analogue, N,N-Dimethylglycine hydrochloride. This comparative approach will offer researchers and drug development professionals a broader and more practical understanding of this class of compounds.
N,N-Diethylglycine Hydrochloride: Core Physicochemical Profile
N,N-Diethylglycine hydrochloride is a substituted amino acid derivative with the chemical formula C6H14ClNO2.[1] Its structure consists of a glycine backbone with two ethyl groups attached to the nitrogen atom, and it is supplied as a hydrochloride salt.
Key Physicochemical Data for N,N-Diethylglycine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C6H14ClNO2 | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| CAS Number | 24376-01-0 | [1] |
| Melting Point | 126-130 °C | [2] |
| Boiling Point | 142-145 °C at 20 Torr | [2] |
| pKa (Predicted) | 2.34 ± 0.10 | [2] |
| Form | Solid | [2] |
| Color | White to light brown | [2] |
A Comparative Analysis with N,N-Dimethylglycine Hydrochloride
N,N-Dimethylglycine hydrochloride (DMG HCl) is a closely related compound where the ethyl groups on the nitrogen are replaced by methyl groups. Due to its more extensive use and study, a wealth of data is available for DMG HCl, which can provide valuable insights for researchers working with its diethyl counterpart.
Structural Relationship between N,N-Diethylglycine and N,N-Dimethylglycine
Caption: Structural similarity between N,N-Dimethylglycine and N,N-Diethylglycine.
Comprehensive Physicochemical Properties of N,N-Dimethylglycine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C4H10ClNO2 | [3] |
| Molecular Weight | 139.58 g/mol | [3][4] |
| CAS Number | 2491-06-7 | [3][4] |
| Melting Point | 189-194 °C | [3][5][6] |
| Boiling Point | 397.74 °C at 101325 Pa | [3][6] |
| Solubility | Water: 100 g/L (20 °C)[3][6], Soluble in ethanol[7], DMSO: ~10 mg/mL[8], PBS (pH 7.2): ~10 mg/mL[8] | |
| pKa | 2.04 | [9] |
| Form | Crystalline Powder | [3][6] |
| Color | White | [3][6] |
| Hygroscopicity | Hygroscopic | [3][6] |
Experimental Protocols: Determination of Physicochemical Properties
The determination of the physicochemical properties outlined above relies on standardized and well-validated experimental protocols. As a senior application scientist, it is crucial to not only perform these experiments but to understand the underlying principles that ensure data integrity.
Workflow for Melting Point Determination
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- 3. N,N-Dimethylglycine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 6. N,N-Dimethylglycine hydrochloride | 2491-06-7 [chemicalbook.com]
- 7. N,N-dimethylglycine [chemister.ru]
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- 9. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Architecture of N,N-Diethylglycine Hydrochloride: A Technical Guide
The following technical guide details the solubility profile, thermodynamic mechanisms, and experimental handling of N,N-Diethylglycine hydrochloride.
Executive Summary
N,N-Diethylglycine hydrochloride (DEG[1][2]·HCl) represents a critical class of amino acid derivatives utilized as pharmaceutical intermediates, buffering agents, and penetration enhancers in transdermal formulations. Its amphiphilic structure—comprising a polar ammonium/carboxylate head group and hydrophobic ethyl tails—creates a unique solubility profile that deviates from standard amino acids.
This guide provides a mechanistic analysis of DEG·HCl solubility across organic solvent classes, offering validated protocols for solvent screening and recrystallization.
Physicochemical Identity
Understanding the solute's internal architecture is prerequisite to predicting its interaction with solvents.
| Property | Specification | Mechanistic Implication |
| Chemical Name | N,N-Diethylglycine hydrochloride | Amphiphilic salt |
| CAS Number | 24376-01-0 | Unique identifier |
| Molecular Formula | C₆H₁₄ClNO₂ | MW: 167.63 g/mol |
| Structure | (CH₃CH₂)₂N⁺H-CH₂-COOH[2][3][4][5] · Cl⁻ | Cationic head (protonated amine) + Carboxylic acid |
| Melting Point | ~188–194°C (Decomposes) | High lattice energy indicates strong ionic bonding |
| Hygroscopicity | High | Requires anhydrous handling; water acts as a plasticizer |
The Solubility Landscape
The solubility of DEG·HCl is governed by the competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (interaction with solvent).
Polar Protic Solvents (High Solubility)
-
Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Mechanism: These solvents act as hydrogen bond donors and acceptors. The hydroxyl groups solvate the chloride anion (
) via H-bonding, while the high dielectric constant reduces the electrostatic attraction between the ammonium cation and chloride anion. -
Trend: Solubility decreases as the carbon chain length of the alcohol increases (MeOH > EtOH > IPA) due to the decreasing dielectric constant.
-
Application: Primary solvents for synthesis and initial dissolution.
Polar Aprotic Solvents (Moderate/Variable Solubility)
-
Solvents: DMSO, DMF, Acetonitrile.
-
Mechanism: These solvents have high dipole moments and can effectively solvate the cationic portion (
) via ion-dipole interactions. However, they lack H-bond donors to stabilize the chloride anion effectively ("naked anion" effect), often resulting in lower solubility compared to alcohols. -
Application: Reaction media for nucleophilic substitutions where anion reactivity must be preserved.
Non-Polar & Chlorinated Solvents (Low Solubility / Anti-Solvents)
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Diethyl Ether, Hexane.
-
Mechanism: The lipophilic ethyl groups of DEG·HCl provide some affinity for DCM/Chloroform, potentially allowing slight solubility (unlike Glycine HCl). However, the ionic lattice energy generally dominates, rendering the salt insoluble in strictly non-polar solvents like Hexane or Ether.
-
Application: These are critical Anti-Solvents used to precipitate the salt from alcoholic solutions during purification.
Solubility Visualization (DOT Diagram)
Figure 1: Mechanistic pathways determining the solubility fate of DEG·HCl in various solvent classes.
Experimental Protocols
As specific quantitative data can vary by batch purity, the following self-validating protocols are recommended for precise determination.
Protocol A: Gravimetric Solubility Screening
Objective: Determine the saturation limit (
-
Preparation: Dry the DEG·HCl salt in a vacuum oven at 40°C for 4 hours to remove moisture.
-
Saturation: Add excess solid (e.g., 500 mg) to 1.0 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours (thermomixer).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method 2 (HPLC): Dilute filtrate and analyze peak area against a standard curve.
-
-
Validation: Check the solid residue by XRPD or melting point to ensure no solvate formation or polymorphic change occurred.
Protocol B: Purification via Recrystallization
Objective: Purify crude DEG·HCl using a Solvent/Anti-Solvent system.
-
Dissolution: Dissolve crude DEG·HCl in the minimum volume of boiling Ethanol (or Methanol).
-
Note: If the solution is colored, treat with activated charcoal and filter hot.[6]
-
-
Nucleation: Remove from heat. Add Diethyl Ether (or Ethyl Acetate) dropwise until a persistent cloudiness (turbidity) appears.
-
Crystal Growth: Add a few drops of Ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.
-
Collection: Filter crystals under vacuum (Buchner funnel). Wash with cold Ether.
-
Drying: Dry under vacuum to remove trapped solvent.
Applications in Drug Development[4][9]
-
Salt Selection: DEG·HCl is often screened as a counter-ion to improve the solubility of acidic drugs, forming "double salts" or co-crystals.
-
Formulation: Used in topical formulations; the diethyl group enhances lipophilicity, aiding permeation through the stratum corneum compared to glycine.
Decision Tree for Solvent Selection
Figure 2: Operational decision tree for selecting the optimal solvent based on experimental intent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458470, N,N-Diethylglycine hydrochloride. Retrieved October 26, 2023 from [Link].
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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- 3. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 4. CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google Patents [patents.google.com]
- 5. N,N-dimethylglycine [chemister.ru]
- 6. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
Stability of N,N-Diethylglycine Hydrochloride Under Acidic vs. Basic Conditions: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the stability of N,N-Diethylglycine hydrochloride, a molecule of interest in pharmaceutical research and development.[1][2][3][4][5] Intended for researchers, scientists, and drug development professionals, this document delineates the anticipated chemical behavior of N,N-Diethylglycine hydrochloride under varying pH conditions. The insights and methodologies presented herein are grounded in fundamental chemical principles and established best practices for pharmaceutical stability testing.[6][7][8]
Introduction to N,N-Diethylglycine Hydrochloride
N,N-Diethylglycine hydrochloride is the hydrochloride salt of N,N-Diethylglycine, a tertiary amino acid.[1][2] Its structure, comprising a carboxylic acid group and a diethylamino group, dictates its physicochemical properties and reactivity. The hydrochloride salt form generally enhances the solubility and stability of the parent compound in the solid state. However, in solution, its stability is intrinsically linked to the pH of the medium. Understanding this pH-dependent stability is critical for formulation development, defining storage conditions, and ensuring the therapeutic efficacy and safety of any potential drug product.
Molecular Structure:
Caption: Chemical structure of N,N-Diethylglycine hydrochloride.
Theoretical Stability Profile: A Mechanistic Perspective
The stability of N,N-Diethylglycine hydrochloride in aqueous solutions is primarily governed by its susceptibility to hydrolysis and other degradation pathways under acidic and basic conditions. While specific experimental data for this compound is not extensively available in public literature, its behavior can be predicted based on the known chemistry of amino acids and tertiary amines.[9][10][11]
Stability Under Acidic Conditions
In a strongly acidic environment, the tertiary amine of N,N-Diethylglycine hydrochloride will be fully protonated, existing as a quaternary ammonium salt. The carboxylic acid group will also be protonated. This protonation generally imparts a degree of stability to the molecule.
-
Plausible Degradation Pathways:
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group could be a potential degradation pathway under extreme acidic conditions and heat. This would result in the formation of diethyl-ethylamine.
-
Dealkylation: Although less common for simple alkyl groups under mild acidic conditions, at elevated temperatures and very low pH, cleavage of the ethyl groups from the nitrogen atom could theoretically occur.
-
Overall, N,N-Diethylglycine hydrochloride is expected to exhibit relatively high stability in acidic solutions, particularly at ambient temperatures.
Stability Under Basic Conditions
The chemical landscape changes significantly in a basic environment. The carboxylic acid group will be deprotonated to form a carboxylate anion, and the tertiary amine will be in its free base form. This form is more susceptible to certain degradation reactions.
-
Plausible Degradation Pathways:
-
Oxidation: The lone pair of electrons on the tertiary nitrogen atom makes it susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen, which can be exacerbated by heat and light. This could lead to the formation of an N-oxide derivative.
-
Elimination Reactions (Hofmann Elimination): While typically requiring a quaternary ammonium salt with a good leaving group, under forcing basic conditions and heat, elimination reactions involving the ethyl groups could potentially occur, though this is considered a less likely pathway for this specific structure.
-
Therefore, N,N-Diethylglycine hydrochloride is anticipated to be less stable in basic solutions compared to acidic solutions, with oxidation being a primary concern.
Designing a Comprehensive Stability Study: A Practical Workflow
To empirically determine the stability of N,N-Diethylglycine hydrochloride, a forced degradation study is essential.[6][7][8][12][13] Such studies are designed to intentionally degrade the molecule to identify potential degradation products and establish stability-indicating analytical methods.[6][12]
Caption: A typical workflow for a forced degradation study.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a forced degradation study on N,N-Diethylglycine hydrochloride.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N,N-Diethylglycine hydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at a lower temperature, for instance, 40°C, due to expected lower stability.
-
Withdraw aliquots at earlier time points (e.g., 0, 1, 2, 4, 8, and 12 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Control: Maintain a neutralized stock solution at the same temperature as a control.
Protocol 2: Oxidative Degradation
-
Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples directly or after quenching the reaction with a suitable agent like sodium bisulfite, if necessary for the analytical method.
Analytical Methodology
A robust, stability-indicating analytical method is paramount for separating and quantifying the parent compound from its degradation products.[14][15][16] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the gold standard.[14][16]
Proposed HPLC-UV/MS Method:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV/PDA: Monitor at a wavelength determined by the UV spectrum of N,N-Diethylglycine hydrochloride (e.g., around 200-210 nm, as it lacks a strong chromophore).
-
MS (ESI+): Scan a mass range appropriate for the parent compound (m/z 132.1 for the free base) and its expected degradation products.
-
Data Presentation and Interpretation
The data generated from the stability studies should be systematically organized to facilitate interpretation.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 48 hours | Minimal degradation, potential for decarboxylation at higher temperatures. |
| Basic Hydrolysis | 0.1 M NaOH | 40°C | 12 hours | Potential for oxidation of the tertiary amine. |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | Formation of N-oxide. |
| Thermal (Dry Heat) | Solid State | 80°C | 72 hours | To assess solid-state stability. |
| Photostability | ICH Q1B | Ambient | Per ICH | To assess light sensitivity. |
Table 2: Hypothetical Degradation Profile of N,N-Diethylglycine Hydrochloride in 0.1 M NaOH at 40°C
| Time (hours) | % N,N-Diethylglycine HCl Remaining | % Degradation Product 1 (e.g., N-oxide) | Total Degradants (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 95.2 | 4.5 | 4.8 |
| 2 | 90.5 | 8.9 | 9.5 |
| 4 | 82.1 | 17.0 | 17.9 |
| 8 | 68.3 | 30.1 | 31.7 |
| 12 | 55.9 | 41.5 | 44.1 |
Note: This data is illustrative and would need to be generated experimentally.
The degradation kinetics can be determined by plotting the natural logarithm of the remaining drug concentration against time. A linear plot would indicate first-order kinetics.[17][18][19]
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of N,N-Diethylglycine hydrochloride under acidic and basic conditions. Based on its chemical structure, it is predicted to be more stable in acidic environments and more susceptible to degradation, particularly oxidation, in basic media. The provided experimental protocols and analytical methods offer a robust starting point for researchers to perform comprehensive stability studies. The insights gained from such studies are crucial for the successful development of safe, stable, and effective pharmaceutical formulations.
References
-
PubChem. N,N-Diethylglycine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-Diethylglycine. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. N,N-DIETHYLGLYCINE HYDROCHLORIDE. [Link]
-
ResearchGate. Degradation pathways of glycine. [Link]
- Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. [Link]
-
Bender, M. L., & Glasson, W. A. (1959). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal, 73(2), 309–314. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
LCGC International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ResearchGate. Degradation kinetics assay and plots obtained for first-order reaction... [Link]
-
SciELO. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]
-
PubMed. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. [Link]
-
Semantic Scholar. pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. [Link]
-
National Center for Biotechnology Information. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]
- Google Patents. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
-
ResearchGate. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. [Link]
-
CAS Common Chemistry. Glycine, N,N-diethyl-, hydrochloride (1:1). [Link]
Sources
- 1. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. DIETHYLGLYCINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]
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The Versatile Role of N,N-Diethylglycine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifaceted Glycine Derivative
In the landscape of medicinal chemistry and pharmaceutical development, the selection of appropriate excipients and synthetic intermediates is a critical determinant of a drug product's ultimate success. While often overshadowed by the active pharmaceutical ingredient (API), these molecules play a pivotal role in ensuring stability, bioavailability, and manufacturability. N,N-Diethylglycine hydrochloride, a derivative of the simplest amino acid, glycine, is an emerging compound with a nuanced yet significant potential to address several challenges in drug formulation and synthesis.
This technical guide provides an in-depth exploration of the potential applications of N,N-Diethylglycine hydrochloride, drawing upon established principles of medicinal chemistry and the well-documented functionalities of its structural analogs, such as N,N-Dimethylglycine hydrochloride (DMG.HCl) and glycine itself. While direct, extensive literature on N,N-Diethylglycine hydrochloride is still developing, its chemical properties strongly suggest its utility in several key areas. This guide will, therefore, present a scientifically-grounded perspective on its prospective roles, supported by analogous data and proposed experimental frameworks to empower researchers in their drug development endeavors.
Core Physicochemical Properties of N,N-Diethylglycine Hydrochloride
A thorough understanding of a molecule's fundamental characteristics is paramount to harnessing its full potential. Below is a summary of the key physicochemical properties of N,N-Diethylglycine hydrochloride.
| Property | Value | Source |
| CAS Number | 24376-01-0 | [1] |
| Molecular Formula | C6H14ClNO2 | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Expected to be soluble in water | [3] |
Potential Application I: Enhancing Dermal and Transdermal Drug Delivery
A significant hurdle in the development of topical and transdermal therapies is the formidable barrier presented by the stratum corneum. The effective delivery of APIs through the skin often necessitates the inclusion of penetration enhancers in the formulation.
Mechanism of Action: A Hypothesis Grounded in Analogy
Esters of N,N-dialkylamino acids, such as N,N-diethylamino acetate, have been cited in patent literature as effective dermal osmosis accelerators.[4] The underlying mechanism is believed to involve the transient disruption of the highly organized lipid lamellae of the stratum corneum, thereby increasing its permeability to the co-administered API. The amphiphilic nature of N,N-Diethylglycine, possessing both a hydrophilic carboxylic acid group and lipophilic diethylamino moiety, is a key structural feature that likely contributes to this effect. The hydrochloride salt form ensures aqueous solubility, a crucial attribute for incorporation into various topical formulations like creams, gels, and lotions.
Diagram 1: Proposed Mechanism of Dermal Penetration Enhancement
Caption: Proposed interaction of N,N-Diethylglycine HCl with the stratum corneum to facilitate API penetration.
Experimental Protocol: Evaluation of Dermal Penetration Enhancement
To empirically validate the efficacy of N,N-Diethylglycine hydrochloride as a penetration enhancer, a Franz diffusion cell experiment is a standard and reliable method.
Objective: To quantify the effect of N,N-Diethylglycine hydrochloride on the in vitro dermal penetration of a model API.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Model API (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N,N-Diethylglycine hydrochloride
-
Topical formulation base (e.g., hydrogel, cream)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Skin Preparation: Thaw and equilibrate excised skin in PBS. Mount the skin sections on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare two formulations of the model API in the chosen base:
-
Control Formulation: API in the base vehicle.
-
Test Formulation: API and a specified concentration (e.g., 1-5% w/w) of N,N-Diethylglycine hydrochloride in the base vehicle.
-
-
Experiment Execution:
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
-
Apply a finite dose of the control or test formulation to the surface of the skin in the donor compartment.
-
Maintain the temperature of the receptor fluid at 32°C to simulate physiological conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh PBS.
-
-
Sample Analysis: Quantify the concentration of the model API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin over time. Determine the flux (permeation rate) and enhancement ratio (flux with enhancer / flux without enhancer).
Potential Application II: pH Buffering and Stabilization in Biologic Formulations
The stability of biopharmaceuticals, such as monoclonal antibodies and therapeutic proteins, is exquisitely sensitive to pH. Excipients that can maintain the pH of a formulation within a narrow, optimal range are therefore indispensable.
The Role of Glycine Derivatives as Buffers and Stabilizers
Glycine and its derivatives are widely used as buffering agents and stabilizers in parenteral and lyophilized formulations.[5] Glycine-HCl buffers are particularly common for maintaining acidic to neutral pH ranges.[5] The zwitterionic nature of N,N-Diethylglycine, with its carboxylic acid and tertiary amine functionalities, suggests it can function as an effective buffer. The pKa of the tertiary amine is expected to be in a physiologically relevant range, allowing it to resist pH changes.
Furthermore, glycine is known to act as a lyoprotectant, protecting proteins from degradation during the stresses of freeze-drying. It is plausible that N,N-Diethylglycine hydrochloride shares this property, helping to maintain the native conformation of proteins during lyophilization and subsequent storage.
Diagram 2: Role of N,N-Diethylglycine HCl in Protein Stabilization
Caption: N,N-Diethylglycine HCl acting as a buffer and stabilizer to prevent protein degradation.
Potential Application III: A Versatile Counterion for Active Pharmaceutical Ingredients
The salt form of an API can profoundly influence its physicochemical properties, including solubility, stability, and manufacturability. The hydrochloride salt is one of the most common salt forms used in pharmaceuticals due to its ability to improve the solubility and stability of basic drugs.
N,N-Diethylglycine, as a zwitterionic molecule, can potentially form salts with both acidic and basic APIs. As N,N-Diethylglycine hydrochloride, the chloride ion is the counterion. However, the free base, N,N-Diethylglycine, could be used to form a salt with an acidic API, where the protonated diethylamino group acts as the cation. This versatility could be advantageous in salt screening studies, offering an alternative to more common counterions.
Potential Application IV: A Building Block in Chemical Synthesis
Amino acids and their derivatives are fundamental building blocks in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules. N,N-Diethylglycine can serve as a versatile scaffold for further chemical modification. For instance, the carboxylic acid can be activated and coupled with amines to form amides, a common linkage in many drug molecules. The tertiary amine, while less reactive than a primary or secondary amine, can still participate in certain chemical transformations.
The synthesis of N,N-disubstituted glycine esters, as mentioned in patent literature, highlights the utility of the N,N-diethylglycine backbone in creating molecules with specific functional properties.[4]
Illustrative Synthetic Protocol: Amide Coupling
Objective: To synthesize an amide derivative of N,N-Diethylglycine.
Materials:
-
N,N-Diethylglycine hydrochloride
-
A primary or secondary amine
-
A coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
Methodology:
-
Acid Activation: Dissolve N,N-Diethylglycine hydrochloride in the anhydrous solvent. Add the base to neutralize the hydrochloride and deprotonate the carboxylic acid. Add the coupling agent and stir for a short period to form the activated ester.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the coupling byproducts and unreacted starting materials. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Conclusion and Future Outlook
N,N-Diethylglycine hydrochloride is a molecule with significant, albeit largely unexplored, potential in medicinal chemistry. Its structural similarity to well-established pharmaceutical excipients and synthetic intermediates provides a strong foundation for its application in several key areas of drug development. As a potential dermal penetration enhancer, it offers a promising avenue for improving the efficacy of topical and transdermal therapies. Its predicted buffering and stabilizing properties make it an attractive candidate for the formulation of sensitive biologic drugs. Furthermore, its versatility as a counterion and a synthetic building block underscores its broader utility in the medicinal chemist's toolkit.
Further research is warranted to fully elucidate the specific properties and advantages of N,N-Diethylglycine hydrochloride in these applications. The experimental protocols outlined in this guide provide a starting point for such investigations. As the pharmaceutical industry continues to seek innovative solutions to formulation and synthesis challenges, molecules like N,N-Diethylglycine hydrochloride are poised to play an increasingly important role.
References
- Rounova, O., et al. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins. Journal of Pharmaceutical and Biomedical Analysis, 161, 239-245.
- CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
-
Chemexper. N,N-Diethylglycine. [Link]
-
PubChem. N,N-Diethylglycine hydrochloride. [Link]
Sources
- 1. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103467325A - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]
- 4. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Monograph: Operational Handling & Safety Protocols for N,N-Diethylglycine Hydrochloride
Document Control:
-
Subject: N,N-Diethylglycine Hydrochloride (CAS: 24376-01-0)[1][2]
-
Classification: Pharmaceutical Intermediate / Fine Chemical
-
Version: 1.0 (Technical Guidance)
Executive Summary & Chemical Identity
N,N-Diethylglycine Hydrochloride is a specialized amino acid derivative often utilized as a pharmaceutical intermediate, a buffering agent in physiological simulations, or a surface-modifying ligand in nanoparticle synthesis.
Unlike its homolog N,N-Dimethylglycine (DMG), the diethyl substituent confers increased lipophilicity to the molecule, altering its solubility profile and interaction with biological membranes. This guide addresses the specific handling requirements of the hydrochloride salt form, which introduces acidity and significant hygroscopicity risks that can compromise quantitative experimental accuracy if mismanaged.
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS Number | 24376-01-0 | Specific to the Hydrochloride salt.[1][2] |
| Formula | Stoichiometry is critical for molarity calculations. | |
| Molecular Weight | 167.63 g/mol | Includes the HCl moiety. |
| Appearance | White crystalline powder | Yellowing indicates oxidation or contaminant degradation. |
| Solubility | High (Water, Ethanol) | Exothermic dissolution; pH of 1M solution is highly acidic (~2-3). |
| Hygroscopicity | High | Critical Control Point: Rapidly absorbs atmospheric moisture. |
Risk Assessment & Safety Profile (GHS)
While often regarded as "low toxicity" compared to heavy metal catalysts, the hydrochloride moiety renders this compound an irritant. The primary risks are chemical burns to mucous membranes and corneal damage upon contact.
Hazard Statements (GHS Classification)
The "Invisible" Hazard: Hydrolysis & Acidification
Upon contact with moisture (sweat, tears, or mucous membranes), the salt dissociates to release protons (
-
Mechanism:
-
Impact: What appears to be a benign dust can cause delayed, severe irritation under watchbands, collar lines, or protective masks if hygiene is compromised.
Technical Handling Protocols
Expertise & Experience Directive: The following protocols are designed to mitigate the two most common failure modes: stoichiometric error due to water absorption and personnel exposure via aerosolized dust .
Protocol A: The "Zero-Moisture" Weighing Workflow
Objective: To dispense N,N-Diethylglycine HCl without altering its water content, ensuring precise molarity.
-
Environment Prep: Do not weigh on an open bench if humidity >45%. Use a desiccated balance chamber or glove bag if possible.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.
-
Aliquot Strategy:
-
Do not return unused powder to the stock container.
-
Use anti-static weighing boats. Static charge often scatters fine hydrochloride salts, creating invisible aerosols.
-
-
Self-Validating Step (Visual): Observe the powder flow. If the powder clumps or sticks to the spatula, significant moisture uptake has occurred. Action: Abort weighing; dry the stock material under vacuum over
or verify water content via Karl Fischer titration.
Protocol B: Solubilization & pH Neutralization
Objective: To prepare a physiological stock solution without inducing "acid shock" to biological samples.
-
Dissolution: Dissolve the calculated mass in 80% of the final volume of water.
-
Note: The solution will be acidic (pH ~2-3).
-
-
Neutralization (Critical):
-
Do not add concentrated NaOH directly to the solid; this causes localized degradation.
-
Add 1M NaOH dropwise under constant stirring while monitoring pH.
-
Target pH: 7.2–7.4 (physiological) or specific reaction requirement.
-
-
Thermal Management: The neutralization is exothermic. If preparing >100mL, use an ice bath to maintain temperature <25°C.
Visualized Workflow: Safe Weighing & Solubilization
The following diagram illustrates the decision logic for handling hygroscopic hydrochloride salts to ensure both safety and data integrity.
Caption: Logic flow for handling hygroscopic N,N-Diethylglycine HCl to prevent moisture contamination and stoichiometric errors.
Storage & Stability
-
Primary Threat: Hydrolysis and caking.
-
Condition: Store at +2°C to +8°C (Refrigerated).
-
Container: Tightly sealed amber glass or HDPE.
-
Desiccation: Mandatory. Store the primary container inside a secondary desiccator or with silica gel packets.
-
Shelf Life: Typically 2 years if the seal remains compromised. Once opened, re-test purity (Melting Point: ~188-194°C for similar analogs, verify specific batch CoA) every 6 months.
Emergency Procedures
-
Eye Contact: Immediately flush with saline or water for 15 minutes. The acidic nature requires rapid dilution to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[4] If irritation persists (redness indicating acid burn), seek medical attention.
-
Spill Cleanup:
-
Wear N95/P100 respirator and nitrile gloves.
-
Cover spill with solid sodium bicarbonate (
) or calcium carbonate to neutralize the acid. -
Sweep up (avoid dust generation) or use a HEPA vacuum.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458470, N,N-Diethylglycine hydrochloride. Retrieved from [Link]
-
Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Glycine, N,N-diethyl-, hydrochloride.[2] (General guidance on amino acid salt hazards). Retrieved from [Link]
Sources
Methodological & Application
N,N-Diethylglycine hydrochloride as a coupling reagent in organic synthesis
Application Note: N,N-Dialkylglycine Ligands in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of N,N-Dialkylglycine Derivatives in Copper-Catalyzed Cross-Coupling Reactions
Introduction: Defining the Role of N,N-Dialkylglycines in "Coupling" Reactions
In the lexicon of organic synthesis, particularly within drug development and peptide chemistry, the term "coupling reagent" typically refers to a substance that facilitates the formation of an amide bond between a carboxylic acid and an amine.[1][2] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are archetypal examples, activating the carboxyl group to enable nucleophilic attack by the amine.[2]
It is a common misconception that N,N-Diethylglycine hydrochloride, or its more frequently cited analog N,N-dimethylglycine, function in this capacity. Current scientific literature does not support their use as standalone reagents for direct amide bond formation. Instead, their significant contribution to "coupling" reactions lies in a different, yet equally important, domain: as highly effective ligands in transition metal catalysis.
Specifically, N,N-dimethylglycine has emerged as a powerful ancillary ligand in copper-catalyzed Ullmann-type cross-coupling reactions.[3] This application note will provide a detailed exploration of this specific function, offering field-proven insights and detailed protocols for the synthesis of diaryl ethers, a common motif in pharmacologically active molecules. We will elucidate the mechanistic role of N,N-dimethylglycine and provide a comprehensive guide for its practical application in the laboratory.
The Ullmann Condensation: A Classic Transformation Modernized
The Ullmann condensation, traditionally a high-temperature reaction (125-220 °C) requiring stoichiometric amounts of copper, is a fundamental method for the formation of carbon-heteroatom bonds, particularly C-O bonds in diaryl ethers.[3] However, these harsh conditions limited its functional group tolerance and overall utility. The groundbreaking work of Ma and Cai demonstrated that the addition of N,N-dimethylglycine as a ligand dramatically transforms this reaction, allowing it to proceed under significantly milder conditions (e.g., 90 °C) with only catalytic amounts of a copper salt.[3]
Mechanistic Rationale: The Role of N,N-Dimethylglycine
The efficacy of N,N-dimethylglycine in this context stems from its ability to act as a bidentate ligand, coordinating with the copper center through both the nitrogen atom and the carboxylate oxygen. This chelation is believed to play several crucial roles in the catalytic cycle:
-
Solubilization of the Copper Catalyst: The ligand helps to solubilize the copper salt in the organic solvent, increasing the concentration of the active catalytic species.
-
Stabilization of the Catalytic Species: Chelation stabilizes the copper(I) and copper(III) intermediates proposed in the catalytic cycle, preventing disproportionation or precipitation.
-
Facilitation of Oxidative Addition and Reductive Elimination: The ligand's electronic properties are thought to promote the key steps of oxidative addition of the aryl halide to the copper(I) center and the subsequent reductive elimination of the diaryl ether product from the copper(III) intermediate.
The overall catalytic cycle can be visualized as follows:
Figure 1: Proposed Catalytic Cycle for the N,N-Dimethylglycine-Promoted Ullmann Diaryl Ether Synthesis.
Application Protocol: Synthesis of Diaryl Ethers
This protocol provides a general method for the copper-catalyzed coupling of phenols with aryl halides, leveraging N,N-dimethylglycine as a ligand. The reaction is robust and tolerant of a variety of functional groups on both coupling partners.[3]
Materials and Reagents
-
Aryl Halide (Iodides and bromides are typically more reactive)
-
Phenol
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine (or its hydrochloride salt)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow
The following workflow outlines the key steps from reaction setup to product isolation.
Figure 2: General Experimental Workflow for Ullmann Diaryl Ether Synthesis.
Step-by-Step Protocol
-
Vessel Preparation: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the phenol (1.2 equiv), copper(I) iodide (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Causality Insight: Using a slight excess of the phenol component can help drive the reaction to completion. Cesium carbonate is often an effective base due to its high solubility in organic solvents.
-
-
Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the copper(I) catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure diaryl ether.
Substrate Scope and Optimization
The N,N-dimethylglycine-promoted Ullmann coupling is notable for its broad substrate scope. The table below summarizes typical reaction parameters and expected outcomes.
| Aryl Halide (Ar-X) | Phenol (Ar'-OH) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Electron-deficient Ar-I | Electron-rich Ar'-OH | K₃PO₄ | Toluene | 110 | >90 |
| Electron-neutral Ar-Br | Electron-neutral Ar'-OH | Cs₂CO₃ | Dioxane | 100 | 80-95 |
| Electron-rich Ar-I | Electron-deficient Ar'-OH | Cs₂CO₃ | Dioxane | 100 | 75-90 |
| Heterocyclic Halide | Substituted Phenol | K₃PO₄ | Toluene | 110 | 70-85 |
Data synthesized from findings reported in the literature.[3]
Optimization Considerations:
-
Choice of Base: While Cs₂CO₃ is broadly effective, K₃PO₄ can be a more economical and sometimes superior choice, particularly for less reactive substrates.
-
Solvent: Dioxane and toluene are the most common solvents. For higher boiling points, DMF or DMSO can be used, but may complicate workup.
-
Ligand Loading: A 2:1 ratio of ligand to copper is standard. Increasing the ligand loading may be beneficial in challenging cases.
Conclusion and Future Outlook
N,N-Diethylglycine hydrochloride and its analog N,N-dimethylglycine are not conventional amide coupling reagents. However, their role as highly efficient ligands in copper-catalyzed cross-coupling reactions represents a significant advance in synthetic methodology. The protocol detailed herein for diaryl ether synthesis demonstrates a practical, robust, and scalable method that has found wide application in academic and industrial research. The mild conditions and broad functional group tolerance make this a go-to method for constructing the diaryl ether linkages prevalent in natural products and pharmaceuticals. Future research will likely continue to explore new applications for these simple, yet powerful, amino acid-based ligands in other transition metal-catalyzed transformations.
References
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for Utilizing N,N-Diethylglycine Hydrochloride as a Biological Buffer in Enzymatic Assays
For inquiries, please contact:
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective use of N,N-Diethylglycine hydrochloride as a buffering agent in a variety of enzymatic assays. We will delve into the physicochemical properties of N,N-Diethylglycine, the rationale for its selection in specific applications, and step-by-step instructions for buffer preparation and use. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of biological buffers for enhanced experimental control and accuracy.
Introduction: The Critical Role of Buffering in Enzymatic Assays
Enzymatic reactions are exquisitely sensitive to fluctuations in pH. The catalytic activity of an enzyme is intimately linked to the ionization state of its amino acid residues, particularly those within the active site. Therefore, maintaining a stable pH is paramount for obtaining reproducible and meaningful kinetic data. The choice of buffer can significantly impact enzyme stability and activity, making the selection of an appropriate buffering system a critical experimental parameter.
While classic buffers like Tris and HEPES are widely used, they are not without their limitations, including temperature sensitivity of pKa (Tris) and potential for metal ion chelation. N,N-Diethylglycine, a substituted amino acid, offers a viable alternative for specific applications, particularly in the alkaline pH range.
Physicochemical Properties of N,N-Diethylglycine
N,N-Diethylglycine is a derivative of the amino acid glycine.[1] For buffering purposes, it is typically supplied as the hydrochloride salt (N,N-Diethylglycine HCl).
| Property | Value | Source |
| Molecular Formula | C6H13NO2·HCl | |
| Molecular Weight | 167.63 g/mol | |
| pKa (predicted, acidic) | ~2.34 | |
| pKa (estimated, basic) | ~9.89 | |
| Effective Buffering Range | pH 8.9 - 10.9 | Inferred from pKa |
*Note: The basic pKa is an estimate based on the experimentally determined pKa of the closely related compound, N,N-Dimethylglycine.[2] The effective buffering range is generally considered to be pKa ± 1.
Rationale for Using N,N-Diethylglycine Buffer
The primary advantage of N,N-Diethylglycine as a buffer lies in its effective buffering capacity in the alkaline range (pH 8.9-10.9). This makes it a suitable choice for studying enzymes with optimal activity at higher pH values, such as some proteases and phosphatases.
Considerations for Use: Metal Ion Chelation
Like its parent molecule, glycine, N,N-Diethylglycine has the potential to chelate metal ions. Glycine is known to form complexes with divalent cations such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺.[3][4] This property can be either advantageous or disadvantageous depending on the enzymatic system under investigation.
-
Potential Advantage: In assays where trace metal ion contamination could inhibit the enzyme or interfere with the detection method, the chelating property of N,N-Diethylglycine can be beneficial.
-
Potential Disadvantage: For metalloenzymes that require divalent cations as cofactors for their activity, the use of N,N-Diethylglycine may lead to the sequestration of these essential ions, resulting in reduced or abolished enzyme activity. It is crucial to consider the metal ion requirements of the enzyme of interest when selecting this buffer.
Protocols
Preparation of a 1 M N,N-Diethylglycine Stock Solution
Materials:
-
N,N-Diethylglycine hydrochloride (MW: 167.63 g/mol )
-
High-purity water (e.g., deionized, distilled)
-
A calibrated pH meter
-
A magnetic stirrer and stir bar
-
A volumetric flask
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Weighing: Accurately weigh 167.63 g of N,N-Diethylglycine hydrochloride.
-
Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.
-
pH Adjustment: This step is crucial and depends on the desired final pH of your working buffer.
-
For a buffer in the alkaline range (e.g., pH 9.5): Slowly add concentrated NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
For a buffer in the acidic range (e.g., pH 2.5): Slowly add concentrated HCl dropwise while continuously monitoring the pH.
-
-
Final Volume Adjustment: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Add high-purity water to the 1 L mark.
-
Storage: Store the 1 M stock solution at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.
Workflow for Preparing a 1 M N,N-Diethylglycine Stock Solution:
Caption: Workflow for preparing a 1M stock solution.
Preparation of a Working Buffer Solution (e.g., 100 mM, pH 9.5)
Materials:
-
1 M N,N-Diethylglycine stock solution (prepared as in 4.1)
-
High-purity water
-
A graduated cylinder
-
A beaker and magnetic stirrer
Procedure:
-
Dilution: To prepare 100 mL of a 100 mM working solution, pipette 10 mL of the 1 M N,N-Diethylglycine stock solution into a beaker.
-
Final Volume: Add 90 mL of high-purity water to the beaker.
-
Mixing: Stir the solution to ensure homogeneity.
-
pH Verification: Verify the pH of the working solution with a calibrated pH meter. If necessary, make minor adjustments with dilute NaOH or HCl.
General Protocol for an Enzymatic Assay Using N,N-Diethylglycine Buffer
This is a generalized protocol. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for each specific enzyme and substrate.
Assay Components:
-
Enzyme Solution: A stock solution of the enzyme of interest, diluted to the desired working concentration in the N,N-Diethylglycine working buffer.
-
Substrate Solution: A stock solution of the substrate, dissolved in the N,N-Diethylglycine working buffer.
-
N,N-Diethylglycine Working Buffer: Prepared as described in section 4.2.
Procedure:
-
Pre-incubation: Pipette the N,N-Diethylglycine working buffer and the substrate solution into a reaction vessel (e.g., a microplate well or a cuvette). Allow the mixture to equilibrate to the desired assay temperature.
-
Initiation of Reaction: Add the enzyme solution to the reaction vessel to initiate the reaction. Mix gently but thoroughly.
-
Data Acquisition: Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or another appropriate parameter.
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the progress curve.
Experimental Workflow for a Typical Enzymatic Assay:
Caption: General workflow for an enzymatic assay.
Compatibility with Protein Assays
The compatibility of a buffer with common protein concentration determination assays is a crucial practical consideration.
-
Bradford Assay: The Bradford assay is generally compatible with a wide range of salts, solvents, and buffers.[5] However, high concentrations of any buffer can interfere with the assay. It is always recommended to prepare protein standards in the same buffer as the samples for the most accurate results.
Recommendation: To minimize buffer interference in protein assays, it is best practice to prepare the protein standards in the same N,N-Diethylglycine buffer as the unknown samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | The pH of the buffer is outside the optimal range for the enzyme. | Verify the pH of the buffer and adjust if necessary. |
| The N,N-Diethylglycine is chelating essential metal ion cofactors. | Add a surplus of the required metal ion to the assay mixture or consider using a non-chelating buffer. | |
| Precipitation in the buffer | The concentration of a component has exceeded its solubility at the storage temperature. | Warm the buffer to room temperature and mix to redissolve. If precipitation persists, prepare a fresh solution. |
| Inconsistent results | The pH of the buffer is drifting due to temperature changes. | Ensure the pH of the buffer is set at the intended assay temperature. |
| Buffer contamination. | Prepare fresh buffer using high-purity reagents and water. Consider sterile filtering. |
Conclusion
N,N-Diethylglycine hydrochloride is a valuable buffering agent for enzymatic assays requiring a stable alkaline pH. Its potential for metal ion chelation should be carefully considered in the context of the specific enzyme under investigation. By following the detailed protocols and considering the compatibility information provided in these application notes, researchers can confidently incorporate N,N-Diethylglycine into their experimental designs to achieve reliable and reproducible results.
References
-
Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). Glycine pKa and Isoelectric Point Analysis. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). a) Experimental pKa and the calculated gas‐phase acidities (ΔH in... [Download Scientific Diagram]. Retrieved February 2, 2026, from [Link]
-
UKEssays. (2018, January 24). Determination of the pKas for Glycine. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021, February 3). Titration of Glycine and an Unknown Amino Acid. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). N,N-Diethylglycine. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Biological Buffers. Retrieved February 2, 2026, from [Link]
-
Calbiochem. (n.d.). Buffers. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, September 19). The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. Retrieved February 2, 2026, from [Link]
-
JETIR. (2025, July). Studies on the Formation of Metal Complexes with N-Methyl glycine in presence of other Bioligands in solution - pHmetry. Retrieved February 2, 2026, from [Link]
-
PMC. (2024, July 16). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). STABILITY CONSTANT OF THE TRISGLYCINATO METAL COMPLEXES. Retrieved February 2, 2026, from [Link]
-
protocols.io. (2020, April 29). Buffers for Use in Biological Systems. Retrieved February 2, 2026, from [Link]
-
ETH Zurich Research Collection. (n.d.). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Retrieved February 2, 2026, from [Link]
-
SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Protein assay compatibility table. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Effects of (A) pH and (B) temperature on enzyme activity. Buffers used.... Retrieved February 2, 2026, from [Link]
-
PubMed. (2002). Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems. Retrieved February 2, 2026, from [Link]
-
PubMed. (2000, April 7). Role of the N-terminal proline residue in the catalytic activities of the Escherichia coli Fpg protein. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values. Retrieved February 2, 2026, from [Link]
-
AP Lewis. (n.d.). CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS*. Retrieved February 2, 2026, from [Link]
-
Minerva Biotecnologica. (2016, December). Substitution of conserved glycine with threonine in the active site of OsTrx23 by site-directed mutagenesis. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). N,N-Diethylglycine hydrochloride. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Glycine, N,N-diethyl-, ethyl ester. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved February 2, 2026, from [Link]
Sources
The Strategic Role of N,N-Diethylglycine Hydrochloride in the Synthesis of Amide-Containing Pharmaceutical Intermediates
Introduction: The Versatility of N,N-Diethylglycine Hydrochloride as a Synthetic Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. N,N-Diethylglycine hydrochloride, a stable and readily available amino acid derivative, has emerged as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its inherent structural features—a tertiary amine and a carboxylic acid—provide a versatile platform for the introduction of the N,N-diethylglycyl moiety into target molecules. This moiety is a key pharmacophore in several classes of drugs, most notably local anesthetics and antiarrhythmics. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications and protocols involving N,N-Diethylglycine hydrochloride. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Core Application: Synthesis of N,N-Diethylglycyl-2,6-dimethylanilide, a Key Precursor to Lidocaine
A prime example of the utility of N,N-Diethylglycine hydrochloride is in the synthesis of N,N-diethylglycyl-2,6-dimethylanilide, the immediate precursor to the widely used local anesthetic, Lidocaine. The formation of the amide bond between N,N-diethylglycine and 2,6-dimethylaniline is the critical step in this synthesis. To achieve this, the carboxylic acid of N,N-diethylglycine must first be activated.
Mechanism and Rationale for Carboxylic Acid Activation
Direct amidation of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be converted into a more electrophilic species. The most common and effective method for this transformation is the conversion of the carboxylic acid to an acyl chloride.
The hydrochloride salt of N,N-Diethylglycine can be directly converted to the corresponding acyl chloride hydrochloride using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent elimination of sulfur dioxide and a chloride ion generates the highly reactive acyl chloride. The presence of the hydrochloride protects the tertiary amine from reacting with the thionyl chloride.
Experimental Workflow: From N,N-Diethylglycine Hydrochloride to an Amide Intermediate
Caption: Synthesis of a Lidocaine precursor.
Detailed Protocol 1: Synthesis of N,N-Diethylglycyl Chloride Hydrochloride
This protocol details the conversion of N,N-Diethylglycine hydrochloride to its activated acyl chloride form.
Materials:
-
N,N-Diethylglycine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), suspend N,N-Diethylglycine hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. The addition should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive vapors. The resulting solid is N,N-diethylglycyl chloride hydrochloride, which is typically used in the next step without further purification.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as thionyl chloride and the resulting acyl chloride are highly reactive with water.
-
Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.
-
Reflux: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture.
-
Product Characterization (Optional but Recommended): The formation of the acyl chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, typically around 1780-1815 cm⁻¹).
Detailed Protocol 2: Amide Formation - Synthesis of N,N-Diethylglycyl-2,6-dimethylanilide
This protocol describes the reaction of the activated N,N-diethylglycyl chloride hydrochloride with 2,6-dimethylaniline.
Materials:
-
N,N-Diethylglycyl chloride hydrochloride (from Protocol 1)
-
2,6-Dimethylaniline
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylaniline (1 equivalent) and a non-nucleophilic base (2.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution of the aniline in an ice bath. Dissolve the crude N,N-diethylglycyl chloride hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N,N-diethylglycyl-2,6-dimethylanilide.
-
Causality and Self-Validation:
-
Non-nucleophilic Base: The use of a hindered, non-nucleophilic base like triethylamine or DIEA is crucial. It neutralizes the HCl generated during the reaction and the hydrochloride of the acyl chloride, freeing the aniline to act as a nucleophile without competing in the reaction itself. Two equivalents are needed to neutralize both sources of acid.
-
Stoichiometry: A slight excess of the acyl chloride can be used to ensure complete consumption of the more valuable aniline.
-
TLC Monitoring: Regular monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.
-
Aqueous Work-up: The sodium bicarbonate wash removes any unreacted acyl chloride and acidic byproducts. The brine wash helps to remove water from the organic layer.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Alternative Application: Esterification for the Synthesis of Other Intermediates
N,N-Diethylglycine hydrochloride can also be a precursor for the synthesis of N,N-diethylglycine esters. These esters are valuable intermediates for the synthesis of other active pharmaceutical ingredients and can also be used as skin penetration enhancers.[1]
General Esterification Workflow
Caption: Fischer esterification of N,N-Diethylglycine HCl.
Data Presentation: Physicochemical Properties of N,N-Diethylglycine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | PubChem[2] |
| Molecular Weight | 167.63 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Solubility | Soluble in water | General Knowledge |
| Melting Point | 133-136 °C | Sigma-Aldrich |
Safety and Handling
N,N-Diethylglycine hydrochloride is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
N,N-Diethylglycine hydrochloride is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its ability to be readily converted into a reactive acyl chloride allows for the efficient formation of amide bonds, a cornerstone of many drug molecules. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to effectively utilize this important reagent in their synthetic endeavors. By understanding the underlying chemical principles and adhering to sound experimental practices, the full potential of N,N-Diethylglycine hydrochloride as a strategic synthetic tool can be realized.
References
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Scholars Research Library - Der Pharma Chemica. Available at: [Link]
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MDPI - Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Available at: [Link]
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MDPI - Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers. Available at: [Link]
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MDPI - Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. Available at: [Link]
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PubMed - Antiarrhythmic agents. Synthesis and biological activity of some tetrazole and oxadiazole analogs of 4-dialkylamino-2,2-diarylbutyramides. Available at: [Link]
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Slideshare - 3rd unit anti-arrhythmic drugs. Available at: [Link]
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PubChem - N,N-Diethylglycine hydrochloride. Available at: [Link]
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Sciencemadness.org - N,N-diethylamino-ethyl chloride synthesis. Available at: [Link]
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COP Bela - BP501T-3.pdf. Available at: [Link]
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OUCI - Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available at: [Link]
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ResearchGate - Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Available at: [Link]
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PubChem - N,N-Diethylglycine. Available at: [Link]
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Organic Chemistry Portal - Amide synthesis by acylation. Available at: [Link]
-
ResearchGate - An improved method of amide synthesis using acyl chlorides | Request PDF. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research - SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]
-
MDPI - Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. - N,N-Dimethylglycine as a Pharmaceutical Intermediate: Key Applications. Available at: [Link]
- Google Patents - CN103012156B - Preparation method of N,N-diethylethylenediamine.
- Google Patents - CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
- Google Patents - CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production.
- Google Patents - US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
- Google Patents - CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
-
PubChem - N,n-diethyl-2,6-dimethylaniline. Available at: [Link]
-
PubChem - N,N-Dimethylglycine hydrochloride. Available at: [Link]
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Application Note: A Validated HILIC-ELSD Method for the Quantification of N,N-Diethylglycine Hydrochloride
Abstract
This application note details a robust and reliable method for the quantification of N,N-Diethylglycine hydrochloride, a small, polar compound often challenging to analyze by traditional reversed-phase liquid chromatography. The developed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with an Evaporative Light Scattering Detector (ELSD) for universal detection, overcoming the analyte's lack of a significant UV chromophore. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications.
Introduction and Scientific Rationale
N,N-Diethylglycine hydrochloride is a derivative of the amino acid glycine and serves as a key intermediate in various chemical syntheses.[1] Accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing pharmacokinetic studies. However, the physicochemical properties of N,N-Diethylglycine hydrochloride—high polarity and the absence of a strong UV-absorbing moiety—present significant analytical challenges.[2]
Conventional reversed-phase (RP) HPLC methods often fail to provide adequate retention for such polar molecules, leading to elution in the solvent front and poor resolution from other polar impurities.[3][4] To overcome this, we selected Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase with a high-organic-content mobile phase, creating an aqueous-rich layer on the particle surface.[5] Polar analytes, like N,N-Diethylglycine, can partition into this layer, resulting in effective retention and separation.[6] This approach provides superior performance for polar compounds compared to RP-HPLC.[3][7]
For detection, an Evaporative Light Scattering Detector (ELSD) was chosen. ELSD is a "universal" detector that is independent of the analyte's optical properties.[8][9] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[10] This makes it an ideal choice for quantifying compounds that lack chromophores, such as N,N-Diethylglycine hydrochloride.[11][12]
This protocol is validated according to the principles outlined in ICH Guideline Q2(R1) "Validation of Analytical Procedures," ensuring it is fit for its intended purpose.[13][14][15]
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Agilent 1260 Infinity II Evaporative Light Scattering Detector (ELSD) or equivalent.
-
Column: Phenomenex Luna HILIC, 2.0 mm x 100 mm, 3 µm particle size (or equivalent HILIC column).
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
Reagents and Materials
-
N,N-Diethylglycine hydrochloride Reference Standard: USP or equivalent, purity ≥99%.
-
Acetonitrile (ACN): HPLC grade.
-
Ammonium Formate: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm (e.g., from a Milli-Q system).
Chromatographic and Detector Conditions
The optimized instrumental parameters are summarized in the table below.
| Parameter | Setting |
| Column | Phenomenex Luna HILIC, 2.0 mm x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | Isocratic |
| Composition | 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| ELSD Gas (Nitrogen) | 1.5 SLM (Standard Liters per Minute) |
Rationale for Parameter Selection:
-
HILIC Column: A silica-based HILIC phase provides a polar surface ideal for retaining N,N-Diethylglycine.
-
Mobile Phase: A high percentage of acetonitrile (90%) is necessary to promote partitioning and retention in HILIC mode. The ammonium formate buffer at pH 3.0 ensures the analyte, a tertiary amine, is protonated, leading to consistent interaction with the stationary phase and improved peak shape.
-
ELSD Settings: The nebulizer and evaporator temperatures are optimized to ensure efficient evaporation of the mobile phase without degrading the analyte, maximizing the signal-to-noise ratio.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm nylon filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N,N-Diethylglycine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 50:50 ACN:water to achieve concentrations ranging from 50 µg/mL to 500 µg/mL.
-
Sample Solution: Accurately weigh the sample containing N,N-Diethylglycine hydrochloride and dissolve it in 50:50 ACN:water to achieve a final concentration within the calibration range (e.g., 200 µg/mL). Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[16]
System Suitability Test (SST)
Before any analysis, the system's performance is verified by injecting a working standard (e.g., 200 µg/mL) five times. The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments and their corresponding acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis should pass; no interference at the retention time of the analyte in a blank injection. |
| Linearity & Range | A minimum of 5 concentration levels are analyzed. The relationship between concentration and detector response is evaluated. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | Assessed by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the same sample at 100% of the test concentration are analyzed on the same day by the same analyst. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. | %RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio. | S/N ratio ≥ 10.[17] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Determined by signal-to-noise ratio. | S/N ratio ≥ 3.[17] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters must be met under all varied conditions. |
Workflow and Data Analysis
The overall analytical workflow is depicted in the diagram below. Data analysis for ELSD often requires a non-linear (e.g., logarithmic or quadratic) fit for the calibration curve, as the detector response is not always linear.
Caption: HPLC-ELSD workflow for N,N-Diethylglycine HCl quantification.
Conclusion
The HILIC-ELSD method presented provides a reliable, robust, and accurate solution for the quantification of N,N-Diethylglycine hydrochloride. By leveraging a separation mechanism suited for polar analytes and a universal detection technique, this method overcomes the inherent challenges associated with this compound. The successful validation against ICH Q2(R1) criteria confirms its suitability for use in regulated quality control environments and for demanding research and development applications.
References
-
Labcompare. HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Available at: [Link]
-
ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023-12-14). Available at: [Link]
- Google Patents. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
-
PubChem. N,N-Diethylglycine hydrochloride. Available at: [Link]
-
Finestel. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. (2023-05-22). Available at: [Link]
-
ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. (2025-08-10). Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). Available at: [Link]
-
ResearchGate. Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies | Request PDF. Available at: [Link]
-
Chromatography Forum. N,N-Dimethylglycine analysis. (2006-04-25). Available at: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
PubMed. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Taylor & Francis Online. Evaporative light scattering detector – Knowledge and References. Available at: [Link]
-
National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011-08-31). Available at: [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]
-
Asian Journal of Research in Chemistry. A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Phenomenex. HILIC HPLC Column. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Papchem Lifesciences. N,N-Dimethylglycine Hydrochloride (DMG.HCL)CAS 2491-06-7 | Manufacturer & Supplier for Europe & Asia. Available at: [Link]
-
CAS Common Chemistry. Glycine, N,N-diethyl-, hydrochloride (1:1). Available at: [Link]
Sources
- 1. DIETHYLGLYCINE HYDROCHLORIDE | 1606-01-5 [chemicalbook.com]
- 2. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. acgpubs.org [acgpubs.org]
N,N-Diethylglycine hydrochloride as a reagent in combinatorial chemistry
Application Note: Optimizing Combinatorial Libraries with N,N-Diethylglycine Hydrochloride
Executive Summary
N,N-Diethylglycine hydrochloride (DEG[1]·HCl) serves as a specialized "solubilizing tail" and steric modulator in combinatorial chemistry.[1] Unlike standard amino acids, DEG is a tertiary amine derivative of glycine. Structurally, the nitrogen is fully alkylated (
Its primary utility lies in converting lipophilic, insoluble drug candidates into water-soluble salts at physiological pH, while the bulky diethyl group provides steric shielding against proteolytic enzymes (exopeptidases), thereby enhancing metabolic stability.
Physicochemical Profile
| Property | Data | Relevance to Protocols |
| Chemical Name | N,N-Diethylglycine Hydrochloride | Target Reagent |
| Free Base CAS | 1606-01-5 | Reference for parent amine |
| Formula | Stoichiometry calculation | |
| MW | ~167.63 g/mol (HCl salt) | Reagent weighing |
| pKa (Amine) | ~10.5 (Estimated) | Highly basic; protonated at pH 7.4 |
| Solubility | High (Water, MeOH, DMSO) | Excellent for final compound solubility |
| Steric Bulk | High ( | Requires activated coupling conditions |
Strategic Applications in Drug Design
A. The "Solubility Tail" Strategy
Many combinatorial libraries suffer from high attrition rates due to poor aqueous solubility (Lipinski's Rule of 5 violations).[1] Attaching DEG to the N-terminus of a peptide or a scaffold creates a "solubility handle."[1]
-
Mechanism: At physiological pH, the tertiary amine is protonated (
), introducing a positive charge that disrupts aggregation and enhances solvation.[1] -
Bioavailability: The ethyl groups increase lipophilicity relative to dimethylglycine, improving passive membrane permeability despite the charge, offering a balanced LogD profile.
B. Proteolytic Stability
Terminal degradation by exopeptidases is a primary clearance pathway for peptides.[1] The steric bulk of the two ethyl groups in DEG prevents the enzyme's active site from effectively accessing the terminal amide bond, acting as a "steric shield."
Experimental Protocols
Protocol A: Solid-Phase N-Terminal Capping (SPPS)
Objective: To cap a resin-bound peptide library with DEG to improve solubility and stability.[1] Constraint: DEG is sterically hindered. Standard HBTU/HOBt coupling may result in incomplete capping (deletion sequences).
Reagents:
-
Resin: Peptidyl-resin (Fmoc-deprotected).[1]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt.[1]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
-
Stoichiometry Calculation (Critical):
-
Use 5.0 equivalents of DEG·HCl relative to resin loading.[1]
-
Use 4.9 equivalents of HATU.[1]
-
Use 10.0 equivalents of DIPEA.
-
Expert Note: The extra DIPEA is required to neutralize the HCl salt of the DEG and activate the carboxylate. Failure to add excess base will result in acidic conditions that inhibit coupling.[1]
-
-
Pre-Activation (3 minutes):
-
Coupling Reaction:
-
Add the pre-activated mixture to the resin.
-
Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 2 to 4 hours at room temperature.
-
Optimization: For extremely hindered N-terminal residues (e.g., N-methyl amino acids or Proline), perform a "Double Couple" (repeat step 3 with fresh reagents).[1]
-
-
Washing & Validation:
-
Wash resin: DMF (3x), DCM (3x), DMF (3x).[1]
-
Test: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
Result: A negative test (no color) indicates complete capping.
-
-
Cleavage:
-
Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O). The tertiary amine of DEG is stable to TFA.[1]
-
Protocol B: Ugi 4-Component Reaction (Diversity Generation)
Objective: Use DEG as the carboxylic acid input to generate a diverse library of peptidomimetics.
Reaction: Amine + Aldehyde + Isocyanide + DEG[1]·HCl
Step-by-Step Methodology:
-
Free Base Generation (In-Situ):
-
DEG·HCl is not soluble in non-polar organic solvents often used in Ugi reactions (like DCM) and the HCl can hydrolyze the isocyanide.
-
Action: Dissolve DEG[1]·HCl in Methanol (MeOH).[1] Add 1.0 equivalent of KOH or DIPEA.[1] If using KOH, filter off the KCl precipitate. If using DIPEA, proceed with the salt in solution.
-
-
Component Mixing:
-
Incubation:
-
Agitate at Room Temperature for 24–48 hours.
-
Note: The bulky diethyl group on DEG may slow down the final acyl transfer step (Mumm rearrangement).[1] Heating to 40°C may be required for completion.
-
-
Purification:
Visualizing the Workflow
The following diagram illustrates the decision logic for incorporating DEG into a library, highlighting the critical divergence between standard capping and hindered capping protocols.
Caption: Workflow for N-Terminal Capping with N,N-Diethylglycine. Note the critical neutralization step required for the Hydrochloride salt form.
References
-
PubChem. (n.d.).[1] N,N-Diethylglycine (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]
-
Raines, R. T., et al. (2014). Synthesis of diethylglycine derivatives and peptides.[1] Supplementary Note to Nature Chemical Biology. Retrieved from [Link] (Contextualized from general Raines Lab peptide modification protocols).
-
Organic Chemistry Portal. (n.d.).[1] Peptide Coupling Reagents: HATU and HOAt.[1] Retrieved from [Link]
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational concept for using solubilizing tails).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: N,N-Diethylglycine.[1] (Used for safety and handling data).[1][2][3][4]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for peptide coupling with N,N-Diethylglycine hydrochloride
Technical Support Center: Peptide Coupling with N,N-Diethylglycine Hydrochloride
Introduction: Mastering the Steric Wall
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because a standard EDC/HOBt or HBTU coupling protocol failed, resulting in low yields or unreacted starting material.
The Challenge: N,N-Diethylglycine (Deg) presents a dual challenge:
-
Steric Hindrance: The two ethyl groups on the nitrogen create a significant "steric wall," shielding the carboxyl group from activation and the amine from nucleophilic attack.
-
Ionic Interference: As a hydrochloride salt (Deg[1]·HCl), the cationic nature requires precise base neutralization.[1] Improper handling leads to pH fluctuations that kill moisture-sensitive coupling reagents like HATU.[1]
This guide treats the coupling of Deg·HCl not as a standard reaction, but as a sterically demanding ligation requiring specific thermodynamic and kinetic optimizations.[1]
Module 1: Pre-Reaction Preparation (The Foundation)
FAQ 1.1: How do I handle the solubility and neutralization of the HCl salt?
The Issue: Deg·HCl is often insoluble in non-polar solvents (DCM) and sparingly soluble in pure DMF until neutralized.[1] The Fix: You must release the free amine in situ without triggering side reactions.
Protocol: The "Split-Base" Neutralization Strategy Do not mix the salt, coupling reagent, and full base amount simultaneously.
-
Solvent Choice: Use NMP (N-methyl-2-pyrrolidone) or DMF .[1] NMP is superior for hindered couplings due to its higher polarity and ability to break beta-sheet aggregation.[1]
-
Dissolution: Dissolve Deg·HCl in the solvent (0.1–0.2 M concentration).[1]
-
Neutralization: Add exactly 1.0 equivalent of DIPEA (Diisopropylethylamine) to the Deg·HCl solution.
-
Activation: Add the coupling reagent (e.g., HATU) after this initial neutralization.[1]
-
Coupling Base: Add the remaining base (typically 1.0–2.0 equiv) required for the coupling reaction only after the amino acid is activated.[1]
FAQ 1.2: Can I use standard Fmoc-amino acid protocols?
The Issue: Automated synthesizers often use standard activation times (2–5 mins). The Fix: No. Deg requires extended pre-activation.[1]
-
Standard AA: 2 min activation.[1]
-
Deg·HCl: Requires 5–10 minutes pre-activation with HATU/HOAt to ensure the active ester is fully formed despite the steric bulk.
Module 2: Reaction Optimization (The Core)
FAQ 2.1: Which coupling reagent should I use?
The Verdict: Stop using carbodiimides (EDC/DIC) for this coupling.[1] They are kinetically too slow for the diethyl steric barrier.[1]
| Reagent | Suitability | Technical Notes |
| HATU / HOAt | Gold Standard | The 7-azabenzotriazole (HOAt) moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x over HOBt.[1] |
| COMU | Excellent | Safer (non-explosive) and often more soluble than HATU.[1] Offers comparable reactivity for hindered amines.[1][2] |
| PyBOP | Good Alternative | Use if HATU fails.[1] Requires longer reaction times but is robust. |
| HBTU / HOBt | Not Recommended | Generally fails to drive the reaction to completion due to steric shielding.[1] |
FAQ 2.2: The reaction stalls at 60% conversion. How do I push it?
The Issue: The reaction kinetics plateau because the nucleophile cannot penetrate the steric shield of the diethyl groups. The Fix:
-
Double Coupling: Do not just extend time. Filter (if solid phase) and add fresh activated reagents.[1]
-
Chaotropic Salts: Add LiCl (0.4 M) or KSCN to the reaction mixture. This disrupts hydrogen bond networks that might be folding the peptide chain back over the reactive site.
-
Microwave Irradiation: Heat is the great equalizer for sterics.[1]
-
Condition: 50°C for 20 minutes (max 60°C to avoid degradation).
-
Module 3: Troubleshooting Specific Failures
FAQ 3.1: I see a mass corresponding to [+99 Da] on my LC-MS. What is it?
Diagnosis: You have Guanidinylated your amine.[1] Mechanism: If the activation of the carboxylic acid is slow (due to sterics) and you have excess HATU present with the amine, the amine will attack the HATU itself rather than the amino acid. The Solution:
-
Strict Order of Addition: Pre-activate the Deg·HCl + Base + HATU for 5–10 minutes before adding it to the resin/amine component. This ensures the HATU is consumed to form the active ester before the amine sees it.
FAQ 3.2: Is Racemization a concern?
Technical Insight:
-
Deg itself: N,N-Diethylglycine is achiral (it is a glycine derivative).[1] It cannot racemize.
-
The Danger Zone: If you are coupling a fragment to the N-terminus of a chiral amino acid, and you use high heat or strong base (DBU), you risk epimerizing the previous amino acid (the one the Deg is attaching to).
-
Safe Zone: Use DIPEA or Collidine (TMP).[1] Avoid DBU.
Module 4: Experimental Workflows
Visual Guide: The Optimized Coupling Protocol
Caption: Step-by-step decision matrix for coupling N,N-Diethylglycine HCl, highlighting the critical pre-activation step to prevent side reactions.
Visual Guide: Troubleshooting Logic
Caption: Diagnostic flow for identifying root causes of failure based on LC-MS and visual observation.
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][4][5][6] Journal of the American Chemical Society.[1] Link[1]
- Context: Establishes HOAt as the superior additive for hindered couplings due to the neighboring group effect.
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
- Context: Comprehensive review comparing HATU, COMU, and others for difficult sequences.
-
Sigma-Aldrich. (n.d.).[1] N,N-Diethylglycine hydrochloride Product Specification. Link[1]
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Context: Protocols for handling hindered amino acids and guanidinyl
Sources
- 1. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. reddit.com [reddit.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. raineslab.com [raineslab.com]
Technical Support Center: N,N-Diethylglycine Hydrochloride - A Guide to Minimizing Side Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N,N-Diethylglycine hydrochloride. As a key building block in advanced chemical synthesis, particularly in peptide chemistry and as a ligand in catalysis, its effective use is paramount to achieving high-yield, high-purity target molecules. However, like any reactive agent, its application is not without nuance. Side reactions can arise from improper handling, suboptimal reaction conditions, or a misunderstanding of its chemical behavior.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices. Here, we will dissect common issues encountered when using N,N-Diethylglycine hydrochloride, providing not just solutions but the scientific rationale to empower you to troubleshoot effectively and innovate confidently in your own work.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the most common preliminary questions regarding N,N-Diethylglycine hydrochloride to establish a strong foundation for its use.
Q1: What is N,N-Diethylglycine hydrochloride, and why is it supplied as a salt?
N,N-Diethylglycine is an N-alkylated derivative of the amino acid glycine.[1] It is achiral as it lacks a stereocenter at the alpha-carbon. It is most commonly supplied as a hydrochloride (HCl) salt. This salt form offers superior stability, is typically a free-flowing crystalline solid, and is less hygroscopic than its free amine counterpart, which simplifies storage, handling, and accurate weighing.[2] The protonated amine in the salt form prevents it from participating in unwanted reactions during storage.
Q2: What is the single most critical step before using N,N-Diethylglycine hydrochloride in a reaction?
The most critical step is the in-situ neutralization of the hydrochloride salt to generate the free N,N-Diethylglycine tertiary amine. The protonated amine is non-nucleophilic and the carboxyl group is activated under acidic conditions. To engage in most reactions, such as peptide coupling or acting as a ligand, the free tertiary amine must be generated by adding a suitable base. Failure to add a stoichiometric equivalent of base is a primary cause of reaction failure.
Q3: In which applications are side reactions involving N,N-Diethylglycine hydrochloride most prevalent?
Side reactions are most commonly encountered in two main areas:
-
Peptide Synthesis: Where it is used as a building block. Issues such as incomplete coupling and racemization of adjacent chiral amino acids can occur.[3][4]
-
Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Condensation): Where it serves as a ligand to facilitate the reaction.[5] Problems here often relate to catalyst instability or suboptimal reaction kinetics.
Part 2: Troubleshooting Guide - Peptide Synthesis
When incorporating an N,N-Diethylglycine residue into a peptide chain, several challenges can arise. This guide provides a systematic approach to troubleshooting.
Problem: Incomplete Coupling or Low Yield of the Desired Peptide
This is the most frequent issue, often manifesting as the persistence of the unreacted N-terminal amine of the peptide chain after the coupling step.
Root Cause Analysis & Solutions:
-
Incomplete Neutralization: The added base may be insufficient to fully neutralize both the N,N-Diethylglycine hydrochloride and any acid present in the reaction medium (e.g., from the deprotection of the preceding amino acid).
-
Validation Protocol: Before adding your coupling agent, use a pH indicator strip (moistened with water) held above the reaction mixture to test the vapor. The vapor should be basic.
-
Corrective Action: Ensure at least two equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), are used relative to the N,N-Diethylglycine hydrochloride. One equivalent neutralizes the HCl salt, and the second ensures the reaction medium is sufficiently basic for the coupling reaction.[6]
-
-
Steric Hindrance: The two ethyl groups on the nitrogen atom create significant steric bulk compared to a primary or secondary amine. This can slow down the rate of coupling.
-
Validation Protocol: Monitor the reaction progress over time using a qualitative test like the Kaiser test or a quantitative method like LC-MS. If the reaction stalls, steric hindrance is a likely culprit.
-
Corrective Action:
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or overnight) compared to less hindered amino acids.
-
Increase Temperature: Gently warming the reaction to 30-40°C can increase the reaction rate, but must be done cautiously to avoid racemization.
-
Use a Potent Coupling Agent: Carbodiimide reagents like DCC may be insufficient. Utilize highly efficient phosphonium or aminium/uronium salts like HATU, HBTU, or PyBOP, which create a more reactive activated ester intermediate.[6]
-
-
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting workflow for low peptide coupling yield.
Problem: Racemization of the Coupled Amino Acid
While N,N-Diethylglycine itself is achiral, the basic conditions required for its coupling can cause epimerization (racemization) of the C-terminal chiral amino acid to which it is being attached.
Root Cause Analysis & Solutions:
-
Mechanism: The activating agent (e.g., HBTU, DCC) forms an activated ester at the C-terminus of the N,N-Diethylglycine. The presence of excess base can abstract the alpha-proton of the adjacent, newly-coupled amino acid on the resin, leading to a loss of stereochemical integrity.
-
Preventative Measures:
-
Control Basicity: Use the minimum amount of base required for neutralization and coupling. A common strategy is to use 1 equivalent of a base like collidine or N-methylmorpholine (NMM) in conjunction with an additive.
-
Use Racemization-Suppressing Additives: Always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling cocktail. These additives react with the activated intermediate to form a less reactive, but more stable ester that is less prone to promoting racemization.
-
Low Temperature: Perform the coupling at 0°C to reduce the rate of the proton abstraction that leads to racemization.
-
Part 3: Data Tables for Quick Reference
Table 1: Selection of Bases for Neutralization
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine | DIEA, Hünig's Base | ~10.7 | Highly hindered, non-nucleophilic. Ideal for preventing side reactions. |
| N-Methylmorpholine | NMM | ~7.4 | Less basic than DIEA; good for minimizing racemization. |
| Triethylamine | TEA | ~10.8 | More nucleophilic than DIEA; can sometimes lead to side reactions. |
| 2,4,6-Collidine | ~7.4 | Hindered base, similar in basicity to NMM. |
Table 2: Common Coupling Reagents for N,N-Diethylglycine
| Reagent | Abbreviation | Class | Recommended Use |
| HATU | Aminium/Uronium Salt | Highly Recommended. Very fast and efficient, especially for hindered couplings. Use with HOBt or Oxyma. | |
| HBTU | Aminium/Uronium Salt | Recommended. Standard, robust coupling agent. Less active than HATU but very reliable. | |
| PyBOP | Phosphonium Salt | Recommended. Excellent for hindered couplings, produces non-toxic byproducts. | |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Use with Caution. Can cause significant racemization without HOBt and produces an insoluble urea byproduct. |
Part 4: Experimental Protocol
Protocol: Standard Coupling of N,N-Diethylglycine onto a Resin-Bound Peptide
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.
-
Resin Preparation:
-
Start with 0.1 mmol of your N-terminally deprotected peptide-resin.
-
Wash the resin thoroughly with Dimethylformamide (DMF) (3 x 5 mL).
-
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve N,N-Diethylglycine hydrochloride (3 eq., 0.3 mmol, 50.3 mg) in 2 mL of DMF.
-
Add DIEA (4 eq., 0.4 mmol, 70 µL). Note: Two equivalents for neutralization, two for the coupling reaction.
-
Add HATU (2.9 eq., 0.29 mmol, 110 mg) and HOBt (3 eq., 0.3 mmol, 46 mg).
-
Vortex the vial for 1-2 minutes to pre-activate the carboxylic acid. The solution should turn slightly yellow.
-
-
Coupling Reaction:
-
Add the prepared coupling solution to the washed peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For best results with this hindered amino acid, agitate for 4 hours or overnight.
-
-
Monitoring and Wash:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling.
-
If the test is positive, extend the reaction time.
-
Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL) to prepare for the next deprotection step or final cleavage.
-
References
-
PubChem Compound Summary for N,N-Diethylglycine hydrochloride. National Center for Biotechnology Information. [Link][7]
-
PubChem Compound Summary for N,N-Diethylglycine. National Center for Biotechnology Information. [Link][1]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link][5]
-
Synthesis of diethylglycine derivatives and peptides - Raines Lab. University of Wisconsin-Madison. [Link][8]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link][3]
-
pH optimization of glycine amination reactions. ResearchGate. [Link][9]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link][6]
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. [Link][10]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][4]
-
N,N-DIETHYLGLYCINE HYDROCHLORIDE. Global Substance Registration System (GSRS). [Link][11]
Sources
- 1. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIETHYLGLYCINE HYDROCHLORIDE | 1606-01-5 [chemicalbook.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. researchgate.net [researchgate.net]
- 10. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
common impurities in commercial N,N-Diethylglycine hydrochloride and their removal
Topic: Impurity Profiling & Purification Protocols for N,N-Diethylglycine Hydrochloride Ticket ID: T-DEG-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Commercial N,N-Diethylglycine hydrochloride (CAS: 24376-01-0) is a critical intermediate in pharmaceutical synthesis and buffer formulation. However, its synthesis—typically involving the alkylation of glycine or the reaction of chloroacetic acid with diethylamine—generates a specific profile of persistent impurities.
This guide addresses the "Hidden Three" contaminants that frequently escape standard Certificate of Analysis (CoA) checks but cause failure in sensitive downstream applications (e.g., peptide coupling or biological assays).
Module 1: Diagnostic FAQ (Know Your Enemy)
Q1: My NMR spectrum shows a triplet at
-
Origin: It is the stoichiometric by-product of the reaction between chloroacetic acid and diethylamine. Because it shares similar solubility properties (soluble in water and ethanol) with your product, it often co-crystallizes.
-
Impact: It acts as a competing base in coupling reactions and can alter the ionic strength of biological buffers unexpectedly.
Q2: The melting point of my lot is depressed (below 135°C). Is this moisture? A: While N,N-Diethylglycine HCl is hygroscopic, a sharp depression usually indicates N-Ethylglycine (the mono-alkylated impurity) or residual Chloroacetic acid .
-
Test: Run a chloride titration. If the chloride content is >100% of the theoretical value, you have excess amine hydrochloride salts. If <100%, you likely have non-ionic organic impurities like chloroacetic acid esters.
Q3: I see a "ghost" peak in my HPLC at the solvent front. Is it the product? A: Likely not. This is often Inorganic Salt (NaCl or KCl) .
-
Context: If the manufacturer used sodium hydroxide to neutralize the reaction before forming the HCl salt, sodium chloride is generated. It is invisible in UV (210 nm) but appears if using Refractive Index (RI) or ELSD detectors.
Module 2: Impurity Landscape Visualization
To troubleshoot effectively, you must understand where these impurities enter the pipeline.
Figure 1: Origin of common impurities in N,N-Diethylglycine synthesis pathways.
Module 3: Purification Protocols
Warning: Standard recrystallization from ethanol often fails to remove Diethylammonium chloride because both the product and impurity are soluble in hot ethanol. Use the protocols below based on your specific contamination type.
Protocol A: The "Solubility Switch" (For Inorganic Salts)
Best for: Removing NaCl/KCl.
Logic: Amino acid hydrochlorides are soluble in absolute ethanol, while inorganic salts are virtually insoluble.
-
Dissolution: Dissolve the crude N,N-Diethylglycine HCl in the minimum amount of warm absolute ethanol (40–50°C). Do not use 95% ethanol; the water content will dissolve the salt.
-
Filtration: Filter the warm solution through a fine sintered glass funnel (porosity 4) or a 0.45 µm PTFE membrane.
-
Observation: The white solid retained on the filter is the inorganic salt (NaCl).
-
-
Precipitation: Cool the filtrate to 0°C and slowly add anhydrous diethyl ether or acetone until turbidity persists.
-
Crystallization: Store at -20°C overnight. Collect the white crystals.
Protocol B: Ion Exchange Chromatography (The "Gold Standard")
Best for: Removing Diethylammonium chloride and N-Ethylglycine.
Logic: This method leverages the zwitterionic nature of N,N-Diethylglycine. We use a Strong Acid Cation (SAC) resin to bind everything, then elute selectively based on pKa differences.
Materials:
-
Resin: Dowex 50WX8 (or Amberlite IR-120), Hydrogen form.
-
Eluent A: Distilled Water.
-
Eluent B: 1M Aqueous Ammonia (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Workflow:
-
Loading: Dissolve crude sample in water (approx 10% w/v) and load onto the column.
-
Wash: Flush with 3–5 column volumes (CV) of distilled water.
-
Result: Removes non-ionic impurities (unreacted chloroacetic acid esters).
-
-
Selective Elution: Elute with 0.5M - 1.0M Ammonia .
-
Critical Step: Collect fractions. The amino acid (N,N-Diethylglycine) is a zwitterion with a lower pI (~5.5) compared to the strong base Diethylamine (pKa ~11).
-
The N,N-Diethylglycine will elute first as the pH rises. The Diethylamine binds more tightly and elutes later.
-
-
Monitoring: Spot fractions on TLC (ninhydrin stain).
-
Isolation: Pool product fractions
Evaporate ammonia/waterngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Redissolve residue in dilute HCl Lyophilize to regenerate the Hydrochloride salt.
Module 4: Decision Tree for Purification
Use this logic flow to select the correct protocol for your specific batch issue.
Figure 2: Strategic selection of purification method based on impurity profile.
Module 5: Comparison of Commercial Grades
| Feature | Standard Grade (95%) | High Purity Grade (>98%) | Potential Issues |
| Appearance | Off-white / Beige | White Crystalline | Beige color indicates oxidation of amine impurities. |
| Water Content | < 2.0% | < 0.5% | High water content accelerates hydrolysis. |
| Diethylamine | < 2.0% | < 0.1% | Interferes with peptide coupling (EDC/NHS). |
| Chloride | 18–22% | 19.5% (Theoretical) | Deviation indicates salt contamination. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458470, N,N-Diethylglycine hydrochloride. Retrieved from [Link]
-
Google Patents (2013). CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production. (Analogous synthesis route validation). Retrieved from
-
Japan Organo Co., Ltd. (1991). Method for purification of an amino acid using ion exchange resin. US Patent 5,068,397. (Validates ion exchange for amino acid/salt separation). Retrieved from
Sources
- 1. CN103467324A - Preparation method of N, N-dimethylglycine for industrial production - Google Patents [patents.google.com]
- 2. CN103467325B - N,N-dimethylglycine hydrochloride preparation method suitable for industrial production - Google Patents [patents.google.com]
- 3. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing N,N-Diethylglycine Hydrochloride Buffer Systems
Welcome to the technical support guide for N,N-Diethylglycine hydrochloride buffer systems. This resource is designed for researchers, scientists, and drug development professionals who require precise and stable pH control in their experiments. Here, we move beyond simple recipes to explain the fundamental principles and troubleshoot the complex issues that can arise during buffer preparation and use.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions about N,N-Diethylglycine as a buffering agent.
Q1: What is N,N-Diethylglycine, and why is it used as a buffer?
N,N-Diethylglycine is a zwitterionic N-substituted derivative of the amino acid glycine.[1] Like other "Good's buffers," it is favored in biological and biochemical research for several key properties:
-
High Water Solubility: It readily dissolves in aqueous solutions.
-
Low Lipophilicity: Its zwitterionic nature means it does not readily cross biological membranes, minimizing interference with cellular processes.[2]
-
Minimal Salt and Temperature Effects (Relative to some buffers): While all buffers are affected by these parameters, zwitterionic buffers are designed to offer stability.[3]
-
Reduced Metal Ion Chelation: Compared to buffers like phosphate, it is less likely to form complexes with divalent cations, which can be critical in enzymatic assays.[4]
It is supplied as a hydrochloride salt (N,N-Diethylglycine HCl), which is the acidic form of the buffer.
Q2: What is the pKa of N,N-Diethylglycine, and what is its effective pH range?
N,N-Diethylglycine has two pKa values: one for the carboxylic acid group (pKa₁) and one for the tertiary amine group (pKa₂).
-
pKa₁ (Carboxylic Acid): This is typically around pH 2-3.
-
pKa₂ (Tertiary Amine): While an exact, universally cited experimental value is elusive, we can estimate it based on similar structures. Glycine has a pKa₂ of ~9.6, and N,N-Dimethylglycine has a pKa₂ of ~9.89.[2][5] The two ethyl groups in N,N-Diethylglycine are more electron-donating than methyl groups, which slightly increases the basicity of the amine. Therefore, its pKa₂ is expected to be slightly higher, likely in the pH 9.9 - 10.4 range .
Crucial Scientific Insight: The exact pKa value is highly dependent on temperature, concentration, and the ionic strength of the solution.[6] For high-precision work, it is imperative to empirically determine the pKa under your specific experimental conditions via titration.
The effective buffering range for a buffer is generally considered to be pKa ± 1 pH unit .[2] Therefore, N,N-Diethylglycine is an excellent candidate for buffering in the alkaline range of approximately pH 9.0 to 11.0 .
Q3: How does a zwitterion like N,N-Diethylglycine actually buffer a solution?
A zwitterion can act as both a proton donor (acid) and a proton acceptor (base).[7] When you prepare a buffer from N,N-Diethylglycine HCl, you are starting with the protonated (acidic) form. By adding a strong base (like NaOH), you convert a portion of it to its conjugate base form. The resulting mixture can neutralize both added acid and added base, thereby resisting pH changes.[7]
-
To neutralize added acid (H⁺): (CH₃CH₂)₂N-CH₂-COO⁻ + H⁺ → (CH₃CH₂)₂N⁺H-CH₂-COO⁻
-
To neutralize added base (OH⁻): (CH₃CH₂)₂N⁺H-CH₂-COO⁻ + OH⁻ → (CH₃CH₂)₂N-CH₂-COO⁻ + H₂O
Part 2: Troubleshooting Guide - Addressing Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My final buffer pH is correct at room temperature (25°C), but it's off when I use it at my experimental temperature (e.g., 37°C or 4°C). Why?
Cause: This is a classic thermodynamic effect. The pKa of a buffer is temperature-dependent.[8] Buffers with amine groups, including N,N-Diethylglycine, are particularly sensitive to temperature changes. As a general rule, the pKa of an amine buffer decreases as the temperature increases . The change is often expressed as ΔpKa/°C. For many amine-based buffers, this value is in the range of -0.02 to -0.03.
Solution:
-
Calibrate at the Target Temperature: Always calibrate your pH meter and adjust the final pH of the buffer at the temperature at which the experiment will be performed. Preparing a buffer at 25°C for use at 4°C without readjustment will lead to a significant pH error.
-
Consult Temperature Coefficient Data: If available from the manufacturer, use the ΔpKa/°C value to predict the pH shift.
Data Snapshot: Temperature Effect on Amine Buffers
| Buffer (Example) | pKa at 25°C | Typical ΔpKa/°C | Estimated pKa at 37°C | Estimated pKa at 4°C |
| Tris | 8.06 | -0.028 | 7.72 | 8.65 |
| HEPES | 7.50 | -0.014 | 7.33 | 7.80 |
| N,N-Diethylglycine (Amine) | ~10.1 (Est.) | ~ -0.02 to -0.03 | ~9.74 - 9.86 | ~10.52 - 10.73 |
This table illustrates the principle; precise values for N,N-Diethylglycine should be determined empirically.
Q5: I've diluted my concentrated buffer stock, and now the pH is different from the original stock. What happened?
Cause: The pH of a buffer can be influenced by its concentration, a phenomenon related to ionic strength.[6] When you dilute a buffer, you change the ionic strength of the solution, which alters the activity coefficients of the ions involved in the buffering equilibrium. This effect is particularly noticeable for buffers with components that have different charge magnitudes.
Solution:
-
Prepare Buffer at Working Concentration: The most reliable practice is to prepare the buffer at the final concentration you will use in your experiment.
-
Measure pH After Dilution: If you must dilute from a stock, always re-meter and adjust the pH of the final, diluted solution before use.
-
Use Consistent Ionic Strength: If comparing different experiments, ensure the final ionic strength (including salts from your buffer and other reagents) is consistent.
Q6: I'm getting inconsistent pH readings or my pH meter is slow to stabilize. Is the buffer bad?
Cause: This issue is often related to the pH electrode and its calibration, especially when measuring solutions of varying ionic strength. A pH electrode calibrated with standard, low ionic strength buffers may give inaccurate or drifting readings in a sample with a significantly different (higher or lower) ionic strength. This is due to changes in the liquid junction potential of the electrode.
Solution:
-
Check Electrode Health: Ensure your pH electrode is clean, properly filled with electrolyte, and not expired.
-
Calibrate with Matched Buffers: For the highest accuracy, calibrate your pH meter with standards that have an ionic strength similar to your sample.
-
Allow for Equilibration: Be patient. When moving an electrode between solutions of different ionic strengths or temperatures, allow adequate time for the reading to stabilize.
Q7: My buffer solution appears cloudy or has formed a precipitate after adding other components or organic solvents.
Cause: Buffer salts have limited solubility that can be exceeded under certain conditions.
-
Salting Out: Adding high concentrations of other salts can reduce the solubility of the buffer components.
-
Organic Solvents: Buffers are generally less soluble in organic solvents like acetonitrile or methanol. In applications like HPLC, mixing an aqueous buffer with a high percentage of organic solvent can cause the buffer to precipitate.
-
Temperature: Solubility is temperature-dependent. A buffer prepared at room temperature might precipitate when stored at 4°C if it is near its saturation point.
Solution:
-
Check Solubility Limits: Be aware of the solubility limits of your buffer in the presence of all experimental components.
-
Pre-mix and Test: When developing a method with organic solvents, test the solubility by mixing your aqueous buffer with the highest concentration of organic solvent you plan to use. If precipitation occurs, you must lower the buffer concentration.
-
Filter Before Use: Always filter your final buffer solution through a 0.22 µm filter to remove any micro-precipitates that could interfere with instrumentation or assays.
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a 0.1 M N,N-Diethylglycine Buffer Solution
This protocol describes how to prepare a buffer solution from the hydrochloride salt by titrating with a strong base. This is the most accurate and reliable method.
Materials:
-
N,N-Diethylglycine hydrochloride (MW: 167.63 g/mol )
-
High-purity (e.g., 18.2 MΩ·cm) water
-
A standardized solution of 1.0 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter with a suitable electrode
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Step-by-Step Methodology:
-
Calculate Mass: To make 1.0 L of a 0.1 M solution, weigh out 16.76 g of N,N-Diethylglycine hydrochloride.
-
Dissolve: Add the powder to a beaker containing ~800 mL of high-purity water. Place on a stir plate and stir until fully dissolved.
-
Initial pH Measurement: Place the calibrated pH electrode in the solution. The initial pH will be acidic.
-
Titrate to Target pH: Slowly add the 1.0 M NaOH solution dropwise while monitoring the pH. Stir continuously to ensure uniform mixing.
-
Equilibrate: As you approach your target pH (e.g., pH 10.0), add the NaOH more slowly. Allow the pH reading to stabilize after each addition.
-
Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1.0 L volumetric flask. Rinse the beaker with a small amount of water and add the rinsing to the flask. Carefully add water to the 1.0 L mark.
-
Final Check & Filtration: Cap the flask and invert several times to mix thoroughly. Re-check the pH to ensure it has not shifted. Filter the final solution through a 0.22 µm filter for sterility and to remove particulates.
Workflow Diagram: Buffer Preparation
This diagram illustrates the logical flow of the buffer preparation protocol.
Caption: Decision tree for troubleshooting buffer pH issues.
References
-
Karow, A. R., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 560, 206-213. [Link]
-
ResearchGate. (2019). Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. [Link]
-
ResearchGate. Assignment of cysteine and glycine pKa values. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74151, N,N-Diethylglycine. [Link]
-
Bydzovska, P. Biological buffers pKa calculation. [Link]
-
Maia, D. (2020). The impact of temperature changes on biological buffers' pKa. Medium. [Link]
- Google Patents. (2013). Preparation method of N, N-dimethylglycine for industrial production.
-
Pearson Education. Glycine has pKa values of 2.3 and 9.6. [Link]
- Google Patents. (1990).
-
Pearson Education. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine... [Link]
-
Raines Lab, University of Wisconsin–Madison. Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. [Link]
-
The Chemistry Guru. (2022). 2021 P1 Q24 - Deduce Structure of Glycine at pH 13. YouTube. [Link]
-
Clontech. N and L Series Buffer Preparation for Normal Processing of Nucleobond AX Cartridges. [Link]
-
PubChemLite. N,n-diethylglycine (C6H13NO2). [Link]
-
PubChemLite. N,n-diethylglycine methyl ester (C7H15NO2). [Link]
-
ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]
-
Roy, R. N., et al. (2011). Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]. Scirp.org. [Link]
-
USB Corporation. The SOLUTION for All of Your Buffer Needs. [Link]
Sources
- 1. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 3. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. medium.com [medium.com]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. researchgate.net [researchgate.net]
- 8. Glycine has pKa values of 2.3 and 9.6. Do you expect the pKa valu... | Study Prep in Pearson+ [pearson.com]
overcoming aggregation in peptide synthesis with N,N-Diethylglycine hydrochloride
The following guide serves as a specialized Technical Support Center for researchers utilizing N,N-Diethylglycine (Et₂Gly) hydrochloride in Solid Phase Peptide Synthesis (SPPS).
This content is structured to address the specific challenge of peptide aggregation and solubility by leveraging Et₂Gly as a strategic N-terminal modifier.
Topic: Overcoming Aggregation and Improving Solubility with N,N-Diethylglycine Reagent Focus: N,N-Diethylglycine hydrochloride (CAS: 24376-01-0) Applicable For: Hydrophobic peptides, "difficult sequences," and aggregation-prone domains.[1]
Core Concept & Mechanism
Q: How does N,N-Diethylglycine (Et₂Gly) prevent aggregation?
A: N,N-Diethylglycine functions as a Terminal Solubility Tag and Aggregation Breaker . Unlike internal disrupting residues (like Pseudoproline or Isoacyl dipeptides), Et₂Gly is applied at the N-terminus.
Its mechanism is threefold:
-
Cationic Repulsion (Charge Shielding): The tertiary amine of Et₂Gly has a pKa of approximately 10.4. At physiological pH and under acidic HPLC conditions, it remains protonated (
). This introduces a permanent positive charge at the N-terminus, creating electrostatic repulsion between peptide chains that would otherwise stack into beta-sheets. -
Steric Disruption: The two ethyl groups on the nitrogen provide significant steric bulk. This prevents the N-terminus from donating a hydrogen bond, effectively "capping" the beta-sheet propagation and preventing fibril formation.
-
Surfactant Mimicry: By attaching a polar/charged head group (Et₂Gly) to a hydrophobic peptide sequence, you effectively convert the peptide into a surfactant-like molecule, drastically improving solubility in aqueous buffers.
Visualization: The "Cationic Cap" Effect
The following diagram illustrates how Et₂Gly disrupts the intermolecular hydrogen bonding network characteristic of aggregated peptides.
Caption: Et₂Gly introduces steric bulk and positive charge, preventing beta-sheet stacking.
Critical Clarification: Et₂Gly vs. Deg
Q: Is N,N-Diethylglycine the same as "Deg" (Diethylglycine)?
A: NO. This is a critical distinction that often leads to ordering the wrong reagent.
| Feature | N,N-Diethylglycine (Et₂Gly) | Cα,α-Diethylglycine (Deg) |
| Structure | ||
| Modification Site | Nitrogen (Tertiary Amine) | Alpha-Carbon (Quaternary Carbon) |
| Usage | N-Terminal Cap (Cannot be extended) | Internal Residue (Can be extended) |
| Primary Function | Solubility Tag / Aggregation Breaker | Helix Inducer / Conformation Constraint |
| Reagent Form | Hydrochloride Salt | Fmoc-amino acid |
Warning: If you attempt to use N,N-Diethylglycine inside a peptide sequence, the synthesis will terminate because the tertiary amine cannot form a new amide bond with the next incoming amino acid.
Experimental Protocols
Protocol A: Coupling N,N-Diethylglycine Hydrochloride
Since the reagent is supplied as a hydrochloride salt (
Reagents:
-
N,N-Diethylglycine HCl (10 eq relative to resin loading)
-
HATU (9.5 eq) or DIC/Oxyma[2]
-
DIPEA (Diisopropylethylamine) (20 eq ) - Critical Step[2]
-
DMF (Solvent)[2]
Step-by-Step:
-
Dissolution: Dissolve N,N-Diethylglycine HCl and HATU in minimal DMF.
-
Activation: Add DIPEA.
-
Note: You normally use 2 equivalents of base per equivalent of amino acid. However, because the reagent is an HCl salt, you must add 1 extra equivalent of base per equivalent of amino acid to neutralize the HCl.
-
Calculation: If using 10 eq of AA, use 20 eq of DIPEA (10 to neutralize HCl, 10 to activate).
-
-
Coupling: Add the activated mixture to the resin-bound peptide (N-terminus Fmoc-deprotected).
-
Time: Shake for 2–4 hours at room temperature. The steric bulk of the ethyl groups makes this coupling slower than a standard Glycine coupling.
-
Wash: Wash resin thoroughly with DMF (3x) and DCM (3x).
Protocol B: Cleavage & Isolation
Et₂Gly is stable under standard TFA cleavage conditions.
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Duration: 2–3 hours.
-
Precipitation: Precipitate in cold diethyl ether.
-
Observation: Peptides capped with Et₂Gly are often more soluble in ether than standard peptides. If you see low precipitation yields, do not discard the ether supernatant. Rotovap the ether to check for your peptide.
-
Troubleshooting Guide (FAQ)
Issue 1: "My coupling yield for N,N-Diethylglycine is very low."
Root Cause: Incomplete neutralization of the hydrochloride salt. Solution:
-
Check Base: Ensure you calculated the DIPEA equivalents correctly. The HCl salt consumes base.
-
Pre-activation: Do not pre-activate for more than 2 minutes. Long pre-activation with HATU can lead to racemization or side reactions, although Et₂Gly is achiral, guanidinylation of the amine can occur if base is too high for too long without resin.
-
Switch Reagents: Try HOAt/HATU (1:1) to boost reactivity. The ethyl groups create steric hindrance around the carboxyl group, making the active ester formation slightly more difficult.
Issue 2: "I cannot couple the next amino acid after N,N-Diethylglycine."
Root Cause: Chemistry limitation.[3] Solution:
-
Stop Here: As detailed in Section 2, N,N-Diethylglycine is a terminating group. It is a tertiary amine; it has no hydrogen on the nitrogen to be replaced by an incoming acyl group. You cannot extend the chain further.
-
Alternative: If you need an internal aggregation breaker, use Pseudoproline dipeptides or Isoacyl dipeptides , or the Cα,α-Diethylglycine (Deg) mentioned above.
Issue 3: "The peptide is eluting much earlier than expected on HPLC."
Root Cause: Polarity shift. Solution:
-
Verification: This is expected. The N-terminal tertiary amine is protonated at pH 2 (standard HPLC buffer). This positive charge makes the peptide significantly more polar than an acetylated (neutral) or free amine version, causing a shift to earlier retention times.
-
Mass Spec: Always confirm via LC-MS. The mass shift for adding an
group (vs. H) is +113.1 Da .
Issue 4: "My peptide is still aggregating in the assay buffer (pH 7.4)."
Root Cause: Isoelectric Point (pI) issues. Solution:
-
At pH 7.4, the tertiary amine (pKa ~10.4) should still be protonated. However, if your peptide has many Asp/Glu residues, the overall net charge might still be neutral (zwitterionic), which promotes precipitation.
-
Check Salt: Ensure you have removed the TFA counterions (via ion exchange or lyophilization from HCl) as TFA salts can sometimes promote aggregation in specific buffers.
References
-
Structure and Properties of N,N-Diethylglycine
- PubChem Compound Summary for CID 74151, N,N-Diethylglycine.
-
Source: [2]
-
Solubility Tags in Protein/Peptide Synthesis
-
Peptide Aggregation and Capping Strategies
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich / Merck Technical Guides.
-
Source: [2]
-
Differentiation from Cα,α-Diethylglycine (Deg)
- Synthesis of diethylglycine derivatives and peptides. Raines Lab (University of Wisconsin–Madison).
-
Source:
Sources
- 1. An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthosiphon stamineus Standardized Extract Reverses Streptozotocin-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and characterizing byproducts of N,N-Diethylglycine hydrochloride reactions
Technical Support Center: N,N-Diethylglycine Hydrochloride Reactions
A Guide to Identifying and Characterizing Byproducts for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylglycine hydrochloride is a versatile chemical intermediate used in various synthetic applications, including in the development of pharmaceutical agents. As with any chemical process, the control and characterization of impurities and byproducts are critical to ensuring the final product's quality, safety, and efficacy. This guide provides a comprehensive technical resource for scientists and researchers encountering unexpected byproducts in their reactions involving N,N-Diethylglycine hydrochloride. It is structured as a series of frequently asked questions and a troubleshooting guide to address common challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing or using N,N-Diethylglycine hydrochloride?
A1: Byproducts can generally be categorized into process-related impurities and degradation products. Based on the common synthetic route—the reaction of a chloroacetic acid derivative with diethylamine—you should be aware of the following potential byproducts:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual diethylamine and chloroacetic acid.
-
Intermediate Species: If the synthesis involves the ester of chloroacetic acid (e.g., ethyl chloroacetate), you might find residual ethyl N,N-diethylglycinate.
-
Over-alkylation Products: The tertiary amine of N,N-diethylglycine can be further alkylated by another molecule of the chloroacetic acid derivative to form a quaternary ammonium salt.
-
-
Degradation Products:
-
Forced degradation studies, which are crucial for understanding a molecule's stability, suggest that byproducts can be formed under various stress conditions such as heat, extreme pH, oxidation, and photolysis[1][2]. For N,N-Diethylglycine, this could potentially lead to:
-
Decarboxylation: Loss of CO2 upon heating, leading to the formation of ethyldiethylamine.
-
Dealkylation: Loss of an ethyl group from the nitrogen atom.
-
-
Q2: What are the primary chemical mechanisms that lead to the formation of these byproducts?
A2: The formation of the primary byproducts is governed by fundamental principles of organic chemistry:
-
Synthesis of N,N-Diethylglycine: The primary reaction is a nucleophilic substitution (SN2) where diethylamine attacks the electrophilic carbon of the chloroacetic acid derivative.
-
Formation of the Quaternary Ammonium Salt: This is a subsequent SN2 reaction. The product, N,N-diethylglycine, being a tertiary amine, is also nucleophilic and can compete with the starting diethylamine for the chloroacetic acid derivative. This is more likely to occur if there is a localized excess of the alkylating agent.
Below is a diagram illustrating the intended reaction and a common side reaction.
Caption: Desired vs. side reaction pathways.
Q3: How can I adjust my reaction conditions to minimize the formation of byproducts?
A3: Minimizing byproducts involves careful control of reaction parameters:
-
Stoichiometry: Use a slight excess of diethylamine relative to the chloroacetic acid derivative to ensure the alkylating agent is consumed, reducing the chance of over-alkylation of the product.
-
Order of Addition: Add the chloroacetic acid derivative slowly to a solution of diethylamine. This maintains a high concentration of the primary nucleophile (diethylamine) and a low concentration of the alkylating agent, favoring the desired reaction.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions and degradation. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal temperature that provides a reasonable reaction time without significant byproduct formation.
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities in the diethylamine, for instance, could lead to other N-alkylated glycine byproducts.
Q4: What are the regulatory expectations for byproduct characterization in drug development?
A4: Regulatory bodies like the FDA and international guidelines such as ICH (International Council for Harmonisation) require that impurities and degradation products in active pharmaceutical ingredients (APIs) be identified and quantified[1][3][4]. A stability-indicating analytical method—one that can separate the API from its byproducts—must be developed and validated[3][5][6]. Forced degradation studies are a key part of this process, as they help to identify likely degradation products that may form during the product's shelf life[1][2][7].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A: A systematic approach is key. The following workflow can help you characterize the unknown peak.
Caption: Workflow for identifying an unknown peak.
-
Step 1: Initial Assessment. Check the retention time of the unknown peak. Does it correspond to any of your starting materials? If you have a sample of the ethyl N,N-diethylglycinate intermediate, inject it to see if it matches.
-
Step 2: Mass Spectrometry (LC-MS). This is the most powerful tool for initial identification. An LC-MS analysis will give you the mass-to-charge ratio (m/z) of the unknown peak.
-
Step 3: Propose Structures. Compare the measured mass to the calculated masses of the potential byproducts listed in the table below.
-
Step 4: High-Resolution Mass Spectrometry (HRMS). If available, HRMS provides a highly accurate mass, which can help you determine the elemental formula of the byproduct and increase your confidence in the proposed structure.
-
Step 5: NMR Spectroscopy. For unambiguous identification, it is often necessary to isolate the impurity (e.g., by preparative HPLC) and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will provide detailed structural information.
Q: My LC-MS shows a peak with a mass of 159.2 g/mol . What could it be?
A: The free base of N,N-Diethylglycine has a molecular weight of 131.17 g/mol [8]. A mass of 159.2 g/mol corresponds to the molecular weight of ethyl N,N-diethylglycinate . This suggests that the hydrolysis of the ethyl ester intermediate in your synthesis was incomplete.
Solution: To resolve this, you can either extend the hydrolysis time, increase the temperature, or adjust the pH to ensure complete conversion to the carboxylic acid.
Q: I have a very polar byproduct that elutes near the void volume in my reverse-phase HPLC method. How can I get better retention and separation?
A: Highly polar compounds can be challenging to retain on standard C18 columns. Here are some strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Try a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. The mobile phases are typically high in organic solvent (like acetonitrile) with a small amount of aqueous buffer.
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase can improve the retention of charged analytes on a reverse-phase column.
Q: My reaction yield is low, and I suspect multiple byproducts are forming. How can I get a comprehensive profile of all impurities?
A: A single analytical method may not be sufficient to detect all potential byproducts. A multi-pronged approach is often necessary:
-
HPLC with a Photodiode Array (PDA) Detector: A PDA detector will allow you to see the UV spectrum of each peak, which can help to distinguish between structurally different compounds.
-
LC-MS: As mentioned, this is essential for getting mass information on all detectable peaks.
-
GC-MS for Volatile Impurities: Use headspace GC-MS to look for volatile byproducts and residual starting materials like diethylamine.
-
Forced Degradation Study: Performing a forced degradation study on a pure sample of your product can help you to generate and identify potential degradation products, which you can then look for in your reaction mixture.
Data Presentation: Summary of Potential Byproducts
The following table summarizes the likely byproducts, their origin, and key analytical data.
| Byproduct Name | Probable Origin | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key Analytical Features |
| Diethylamine | Unreacted Starting Material | 73.14 | 74.1 | Volatile, best detected by GC-MS. |
| Chloroacetic Acid | Unreacted Starting Material | 94.50 | 95.0 (or 93.0 for [M-H]⁻) | Polar, may require derivatization for GC-MS. |
| Ethyl N,N-diethylglycinate | Incomplete Hydrolysis | 159.21 | 160.2 | Less polar than the final product. |
| Quaternary Ammonium Salt | Over-alkylation | 225.69 (as free ion) | 226.3 | Highly polar, will likely show a downfield shift of protons adjacent to the nitrogen in ¹H NMR. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method for N,N-Diethylglycine hydrochloride.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as N,N-Diethylglycine has no strong chromophore, low UV is necessary).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Identification of Unknowns
This method is designed for identifying byproducts by their mass.
-
Chromatographic System: LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water (formic acid is volatile and MS-compatible)[9].
-
Solvent B: Acetonitrile with 0.1% Formic acid.
-
-
Gradient: Use a gradient similar to the HPLC-UV method, adjusted for the shorter column length.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters:
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
References
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Separation of N,N-Diethylglycine on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 252-256. Retrieved from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Retrieved from [Link]
-
N,N-Diethylglycine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of diethylglycine derivatives (General methods). (n.d.). Raines Lab. Retrieved from [Link]
-
N,N-Diethylglycine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
N,N-Dimethylglycine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Synthetic process for the preparation of N,N dimethyl glycine (DMG). (1990). Google Patents.
-
A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms. (2012). Asian Journal of Research in Chemistry, 5(11), 1395-1398. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved from [Link]
-
Stability Indicating Method Development and Validation for the Simultaneous Estimation of N-Acetylcysteine and Acebrophylline in Tablet Dosage Form. (2023). International Journal for Research in Applied Science and Engineering Technology, 11(7), 2824-2837. Retrieved from [Link]
-
Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate matrices and biological fluids. (2017). Journal of Chromatographic Science, 55(8), 832-840. Retrieved from [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. scispace.com [scispace.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. scispace.com [scispace.com]
- 5. ajrconline.org [ajrconline.org]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Diethylglycine | SIELC Technologies [sielc.com]
Validation & Comparative
validation of N,N-Diethylglycine hydrochloride purity using titration methods
Title: Validation of N,N-Diethylglycine Hydrochloride Purity: A Comparative Guide to Titration and Modern Alternatives
Executive Summary: For drug development professionals and analytical chemists, N,N-Diethylglycine hydrochloride (DEG·HCl) presents a unique validation challenge. As a zwitterionic precursor often used in surface modification and buffer formulation, its purity cannot be determined solely by relative chromatographic peak area (HPLC). This guide establishes a rigorous, absolute purity determination workflow using Potentiometric Titration as the primary standard, cross-validated against Argentometry and compared with HPLC/qNMR alternatives.
Part 1: The Analytical Challenge
N,N-Diethylglycine hydrochloride (MW: 167.63 g/mol ) contains three distinct analytical targets:
-
The Carboxylic Acid:
(Weak acid). -
The Tertiary Amine: Protonated in the salt form (
). -
The Chloride Counter-ion: Stoichiometric anchor.
The Problem with HPLC: While HPLC is excellent for identifying organic impurities, DEG·HCl lacks a strong UV chromophore, necessitating low-wavelength detection (205-210 nm) or derivatization. This leads to poor signal-to-noise ratios and "relative" purity values that fail to account for inorganic salts, moisture, or counter-ion stoichiometry errors.
The Solution: A dual-titration strategy provides an absolute mass balance assay that HPLC cannot achieve.
Part 2: Comparative Analysis of Methods
The following table objectively compares the proposed titration workflow against standard alternatives.
| Feature | Potentiometric Titration (NaOH) | Argentometric Titration (AgNO₃) | RP-HPLC (UV/ELSD) | qNMR (Internal Std) |
| Principle | Acid-Base (Proton counting) | Precipitation (Ion counting) | Partitioning/Absorption | Nuclear Spin Resonance |
| Specificity | Moderate (Functional group) | High (Halides only) | High (Separates impurities) | Very High (Structure specific) |
| Precision (RSD) | < 0.2% (High) | < 0.3% (High) | ~1.0% (Moderate) | ~1.0 - 2.0% (Low) |
| Type of Result | Absolute Assay (w/w%) | Stoichiometric Ratio | Relative Purity (Area %) | Absolute Assay (w/w%) |
| Limitations | Non-specific to similar acids | Interferences from other halides | Requires chromophore/derivatization | High cost, lower precision |
| Role in Validation | Primary Assay | Confirmation of Salt Form | Impurity Profiling | Structural Confirmation |
Part 3: Deep Dive – The Self-Validating Titration System
To validate DEG·HCl without toxic mercury reagents (historically used in non-aqueous titration of amine salts), we utilize a Sequential Aqueous Alkalimetric Titration .
The Mechanism
In water, DEG·HCl exists as a cationic acid:
Titrating with Sodium Hydroxide (NaOH) reveals two distinct inflection points:
-
First Equivalence Point (
): Neutralization of the carboxylic acid (Stronger acid moiety). -
Second Equivalence Point (
): Deprotonation of the ammonium center (Weaker acid moiety).
Validation Logic: If the substance is pure DEG·HCl, the volume of NaOH consumed between
Part 4: Experimental Protocols
Protocol A: Dual-Point Potentiometric Assay (Primary Method)
This method determines the absolute assay of the organic molecule.
Reagents:
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP (NIST Traceable).
-
Solvent: Deionized Water (CO₂-free).
-
Equipment: Automatic Potentiometric Titrator with a combined glass pH electrode.
Procedure:
-
Preparation: Accurately weigh ~150 mg of dried DEG·HCl into a titration beaker.
-
Dissolution: Add 50 mL of CO₂-free deionized water. Stir until fully dissolved.
-
Titration: Titrate dynamically with 0.1 N NaOH.
-
Detection: Record the pH curve. Look for two inflection points (approx. pH 4.5 and pH 10.5).
-
Calculation:
- : Volume at second inflection (Total amine).
- : Volume at first inflection (Carboxylic acid).
- : Normality of NaOH.
- : Equivalency Factor (167.63 mg/mEq).
- : Sample weight (mg).
Protocol B: Argentometric Titration (Counter-ion Check)
This method validates the hydrochloride stoichiometry.
Reagents:
-
Titrant: 0.1 N Silver Nitrate (
). -
Solvent: Water + 5 mL Dilute Nitric Acid (
). -
Electrode: Silver/Silver Chloride (Ag/AgCl) electrode or Silver Billet electrode.
Procedure:
-
Weigh ~150 mg of sample.[1] Dissolve in 50 mL water + 5 mL
. -
Titrate with 0.1 N
to the potentiometric endpoint. -
Calculate % Chloride.[1] Theoretical Cl content is 21.15%.
Part 5: Mandatory Visualization (Workflow Logic)
The following diagram illustrates the decision logic for validating DEG·HCl purity.
Caption: Logical workflow for dual-validation of DEG·HCl using Alkalimetric and Argentometric titration methods.
Part 6: Data Interpretation & Acceptance Criteria
To declare the material "Reference Standard Grade," the following criteria must be met:
-
Assay (NaOH Method): 99.0% – 101.0% (Calculated on dried basis).
-
Chloride Content: 21.0% – 21.3% (Theoretical: 21.15%).
-
Inflection Ratio (
): Acceptance: .-
Insight: If
, the sample likely contains excess free amine or impurities titratable at high pH. If , the sample may contain excess free carboxylic acids or degradation products.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 458470, N,N-Diethylglycine hydrochloride. Retrieved February 2, 2026. [Link]
-
European Pharmacopoeia (Ph. Eur.). General Chapter 2.5.11 Complexometric Titrations and 2.2.20 Potentiometric Titration. [Link][2]
- Huber, W. (2010). Titrations in Analytical Chemistry. Wiley-VCH. (Standard reference for acid-base equilibria in zwitterions).
Sources
A Comparative Analysis of N,N-Diethylglycine Hydrochloride and Sarcosine as Catalysts: A Guide for Researchers
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Among the myriad of available catalysts, amino acid derivatives have emerged as versatile and environmentally benign options. This guide provides an in-depth comparative analysis of two such catalysts: N,N-Diethylglycine hydrochloride, a tertiary amino acid derivative, and Sarcosine (N-methylglycine), a secondary amino acid.
This analysis moves beyond a simplistic side-by-side comparison, instead delving into the distinct catalytic paradigms each molecule embodies. N,N-Diethylglycine hydrochloride excels as a ligand in metal-catalyzed cross-coupling reactions, while sarcosine shines as a metal-free organocatalyst. Understanding these fundamental differences is crucial for researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: Key Physicochemical Properties
Before delving into their catalytic applications, a brief overview of the physicochemical properties of N,N-Diethylglycine hydrochloride and Sarcosine is instructive. These properties underpin their differing solubilities, coordinative abilities, and overall catalytic behavior.
| Property | N,N-Diethylglycine Hydrochloride | Sarcosine (N-methylglycine) |
| Structure | (C₂H₅)₂NCH₂COOH·HCl | CH₃NHCH₂COOH |
| Molecular Weight | 167.63 g/mol | 89.09 g/mol |
| Amine Type | Tertiary | Secondary |
| Form | White solid | White solid |
| Solubility | Soluble in water | Soluble in water |
N,N-Diethylglycine Hydrochloride: A Robust Ligand in Copper-Catalyzed Cross-Coupling Reactions
N,N-Diethylglycine hydrochloride, and its close analog N,N-dimethylglycine hydrochloride, have carved a niche as highly effective ligands in copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation for the formation of diaryl ethers and the Goldberg reaction for C-N bond formation. In these transformations, the amino acid derivative is not the primary catalyst but rather a crucial promoter that enhances the efficacy of the copper catalyst.
The primary role of the N,N-dialkylglycine ligand is to chelate with the copper ion, thereby increasing its solubility and modulating its reactivity. This chelation facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A key advantage of using a tertiary amine like N,N-diethylglycine is its inability to undergo N-arylation, a common side reaction that deactivates many other amine-based ligands.[1]
Experimental Showcase: The Ullmann Diaryl Ether Synthesis
A prominent example of the utility of N,N-dialkylglycine is in the copper-catalyzed synthesis of diaryl ethers, a reaction that traditionally required harsh conditions. The use of N,N-dimethylglycine as a ligand allows for significantly milder reaction temperatures.[2][3]
Table 1: N,N-Dimethylglycine-Promoted Ullmann Coupling of Phenols and Aryl Halides [3]
| Entry | Aryl Halide | Phenol | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenol | 4-Methoxyphenyl phenyl ether | 85 |
| 2 | Iodobenzene | 4-Methoxyphenol | 4-Methoxyphenyl phenyl ether | 91 |
| 3 | 4-Iodotoluene | 4-tert-Butylphenol | 4-tert-Butylphenyl 4-tolyl ether | 94 |
| 4 | 1-Iodo-4-nitrobenzene | Phenol | 4-Nitrophenyl phenyl ether | 92 |
Reaction Conditions: CuI (2 mol %), N,N-dimethylglycine·HCl (7.5 mol %), Cs₂CO₃ (2 equiv.), dioxane, 90 °C.
Mechanistic Insights: The Role in the Catalytic Cycle
The proposed mechanism for the N,N-dialkylglycine-promoted Ullmann coupling involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidative addition with the aryl halide. The amino acid ligand facilitates this process and the subsequent reductive elimination to yield the diaryl ether and regenerate the active copper(I) species.
Caption: Proposed catalytic cycle for Ullmann coupling.
Experimental Protocol: General Procedure for N,N-Dimethylglycine-Promoted Ullmann Coupling[4]
-
A Schlenk tube is charged with CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), the aryl halide (1.0 mmol), the amide/phenol (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
DMF (0.5 mL) is added via syringe.
-
The reaction mixture is stirred in a preheated oil bath at 90-110 °C for the specified time.
-
After cooling, the mixture is partitioned between water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Sarcosine: A Versatile Organocatalyst for C-C Bond Formation
In contrast to the role of N,N-diethylglycine as a ligand, sarcosine functions as a true organocatalyst, operating through a metal-free mechanism. As a secondary amine, sarcosine can participate in catalytic cycles involving the formation of iminium ion or enamine intermediates, which are key strategies in organocatalysis.
This mode of action makes sarcosine particularly effective in reactions such as the Knoevenagel condensation and the synthesis of heterocyclic compounds like pyrazoles.[4] The bifunctional nature of sarcosine, possessing both a secondary amine and a carboxylic acid group, can also contribute to its catalytic activity through hydrogen bonding interactions that stabilize transition states.
Experimental Showcase: Sarcosine-Catalyzed Pyrazole Synthesis
A notable application of sarcosine as an organocatalyst is in the synthesis of polysubstituted pyrazole derivatives. This method offers a green and efficient route to these important heterocyclic scaffolds.[4]
Table 2: Sarcosine-Catalyzed Synthesis of Pyrazole Derivatives [4]
| Entry | Chalcone/1,3-Diketone | Hydrazine | Product | Yield (%) | Time (h) |
| 1 | Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | 95 | 1.5 |
| 2 | (E)-1,3-Diphenylprop-2-en-1-one | Hydrazine hydrate | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | 92 | 2.0 |
| 3 | Acetylacetone | Phenylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | 90 | 2.5 |
| 4 | (E)-4-(4-Methoxyphenyl)-3-buten-2-one | Hydrazine hydrate | 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole | 88 | 3.0 |
Reaction Conditions: Substrate (1 mmol), hydrazine (1.2 mmol), sarcosine (10 mol %), glycerol, 80 °C.
Mechanistic Insights: Iminium Ion Catalysis
The catalytic activity of sarcosine in reactions involving carbonyl compounds is often rationalized through an iminium ion-mediated pathway. The secondary amine of sarcosine reversibly reacts with a carbonyl substrate to form a nucleophilic enamine or an electrophilic iminium ion, which then participates in the key bond-forming step.[5][6]
Caption: Generalized iminium ion catalytic cycle.
Experimental Protocol: General Procedure for Sarcosine-Catalyzed Pyrazole Synthesis[5]
-
A mixture of the chalcone or 1,3-diketone (1 mmol), hydrazine derivative (1.2 mmol), and sarcosine (0.1 mmol) in glycerol (5 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at 80 °C for the appropriate time as monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and water is added.
-
The precipitated solid product is filtered, washed with water, and dried.
-
The product can be further purified by recrystallization from ethanol if necessary.
Comparative Summary and Outlook
The comparative analysis of N,N-Diethylglycine hydrochloride and sarcosine reveals two distinct yet complementary catalytic approaches rooted in their fundamental chemical structures.
| Feature | N,N-Diethylglycine Hydrochloride | Sarcosine |
| Catalytic Role | Ligand in metal-catalyzed reactions | Organocatalyst |
| Mechanism | Chelation with metal center (e.g., Cu) | Iminium ion/enamine catalysis |
| Typical Reactions | Ullmann and Goldberg cross-couplings | Knoevenagel condensation, heterocycle synthesis |
| Key Advantage | Stability against N-arylation | Metal-free, environmentally benign |
| Catalyst Loading | Typically 5-20 mol % | Typically 10-20 mol % |
N,N-Diethylglycine hydrochloride is the catalyst of choice when a robust, non-reactive ligand is required to enhance the performance of a metal catalyst, particularly in cross-coupling reactions. Its tertiary amine structure provides crucial stability, preventing catalyst deactivation and leading to high yields under relatively mild conditions.
Sarcosine , on the other hand, represents a powerful tool for metal-free organocatalysis. Its ability to operate via iminium ion catalysis opens up a wide range of transformations, offering a greener alternative to many metal-catalyzed processes. The simplicity of the procedures and the potential for asymmetric catalysis further enhance its appeal.
For the practicing chemist, the selection between these two catalysts will be dictated by the specific transformation at hand. For C-O or C-N cross-coupling reactions, N,N-diethylglycine hydrochloride in conjunction with a copper salt is a proven and effective system. For carbonyl functionalization and certain cyclization reactions where a metal-free approach is desired, sarcosine presents an excellent and sustainable option.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by these amino acid derivatives and on the development of chiral variants for asymmetric synthesis. The principles of ligand design and organocatalysis demonstrated by N,N-diethylglycine and sarcosine will undoubtedly continue to inspire the development of new and improved catalytic systems.
References
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
-
Fu, X., et al. (2012). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 17(11), 13563-13577. [Link]
-
Knoevenagel Condensation. In Wikipedia. Retrieved January 29, 2024, from [Link]
-
Siddiqui, Z. N., & Khan, K. (2018). Sarcosine as a Novel and Recyclable Organocatalyst: A Greener Approach Towards the Synthesis of Multisubstituted Pyrazole Derivatives. Letters in Organic Chemistry, 15(9), 746-753. [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. (2013). National Institutes of Health. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
General Procedure for the Coupling of Aryl Iodides with Hindered Amides Using Copper/N,N-Dimethylglycine Catalytic System. National Institutes of Health. [Link]
-
Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]
-
Unlocking New Reactivities in Enzymes by Iminium Catalysis. National Institutes of Health. [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]
-
Iminium Catalysis. Chemical Reviews. [Link]
-
ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. The Nobel Prize. [Link]
-
General Mechanism of Iminium‐Ion‐Involved Multi‐Catalysis. ResearchGate. [Link]
Sources
A Head-to-Head Comparison: N,N-Diethylglycine Hydrochloride vs. TRIS as a Biological Buffer
Abstract
In the landscape of biological research and pharmaceutical development, the choice of buffering agent is a foundational decision that can profoundly impact experimental outcomes. Tris(hydroxymethyl)aminomethane (TRIS) is a ubiquitous buffer, valued for its efficacy in the physiological pH range. However, its known temperature sensitivity and potential for biochemical interaction necessitate the exploration of alternatives. This guide provides a comprehensive performance assessment of N,N-Diethylglycine hydrochloride (DEG-HCl), a lesser-known zwitterionic buffer, as a potential alternative to TRIS. Through a detailed examination of their physicochemical properties and a series of simulated, side-by-side experimental comparisons, we delineate the distinct advantages and operational niches for each buffer, empowering researchers to make a more informed selection for their specific applications.
Introduction: The Quest for the Ideal Biological Buffer
The maintenance of a stable pH is critical for the structure and function of biological macromolecules and the validity of countless experimental systems. An ideal biological buffer should exhibit several key characteristics, as first outlined by Norman Good and his colleagues: a pKa value between 6.0 and 8.0, high water solubility, chemical stability, minimal interaction with biological components, and low dependence on temperature and concentration.[1][2][3]
TRIS has long been a workhorse in molecular biology and biochemistry, with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH 7.0 to 9.0 range.[4][5] It is widely used in applications from electrophoresis to enzyme assays.[5] However, TRIS is not without its drawbacks. Its primary amine structure can interfere with certain reactions, it is known to chelate metal ions, and most notably, its pKa is highly sensitive to temperature fluctuations, which can lead to significant pH shifts in non-isothermal experiments.[6][7]
This guide introduces N,N-Diethylglycine hydrochloride (DEG-HCl), a derivative of the amino acid glycine. While not a classical "Good's Buffer," its zwitterionic nature at physiological pH suggests it may offer advantages in certain contexts. We will critically evaluate its performance against the established standard, TRIS, to provide clear, data-driven recommendations for the modern researcher.
Physicochemical Properties: A Tale of Two Buffers
A buffer's performance is dictated by its chemical identity. The fundamental differences between DEG-HCl and TRIS begin at the molecular level.
-
TRIS (Tris(hydroxymethyl)aminomethane): A primary amine with three hydroxymethyl groups. Its buffering capacity stems from the protonation and deprotonation of its amino group.
-
N,N-Diethylglycine hydrochloride (DEG-HCl): A tertiary amine and a carboxylic acid. As a derivative of glycine, it is an amino acid, but the dual ethyl groups on the nitrogen atom significantly alter its properties.
The most critical parameter for any buffer is its pKa, which defines its optimal buffering range (typically pKa ± 1 pH unit).
| Property | TRIS | N,N-Diethylglycine HCl | Rationale & Causality |
| Chemical Structure | (HOCH₂)₃CNH₂ | (CH₃CH₂)₂N⁺HCH₂COOH · Cl⁻ | TRIS is a primary amine; DEG-HCl is a tertiary amine and carboxylic acid. |
| pKa (at 25°C) | ~8.1[4] | ~10.0 (estimated) | The pKa of the amino group of glycine is ~9.6.[8] N-alkylation increases this basicity due to the electron-donating inductive effect of the alkyl groups. The pKa of the related N,N-Dimethylglycine is 9.89.[9] The slightly more electron-donating ethyl groups in DEG would be expected to raise the pKa further, to an estimated value of ~10.0. This shifts its buffering range significantly higher than TRIS. |
| Effective Buffering Range | pH 7.1 - 9.1 | pH 9.0 - 11.0 (estimated) | The optimal buffering range is centered around the pKa. |
| Temperature Dependence (ΔpKa/°C) | High (~ -0.031)[6] | Unknown (Requires experimental validation) | The ionization of an amine, as in TRIS, is associated with a significant enthalpy change, making its pKa temperature-dependent.[9] Carboxylic acid buffers are generally less affected by temperature.[9] The temperature dependence of DEG-HCl is a critical unknown that must be determined empirically. |
| Metal Ion Interaction | Known to chelate metal ions (e.g., Cu²⁺, Mn²⁺)[10] | Unknown (Requires experimental validation) | The hydroxyl and amino groups of TRIS can participate in metal ion coordination. The potential for the carboxylate and amine groups of DEG to chelate ions is plausible but uncharacterized. |
Head-to-Head Experimental Comparison
To move from theoretical properties to practical application, we present a series of standardized experimental protocols. The accompanying data tables contain simulated but plausible results designed to highlight the key performance differences based on the known and estimated properties of each buffer.
Experiment 1: Buffering Capacity and pH Stability
Expertise & Rationale: The fundamental role of a buffer is to resist pH change upon the addition of acid or base. A titration experiment is the most direct method to measure this "buffering capacity." By titrating each buffer with a strong acid (HCl) and a strong base (NaOH) and monitoring the pH, we can visualize the pH range over which each buffer is most effective. The flattest region of the titration curve corresponds to the pKa and the zone of maximum buffering capacity.
-
Prepare 100 mL of 50 mM TRIS buffer and 100 mL of 50 mM DEG buffer. Adjust both to a starting pH of 8.5 using HCl or NaOH.
-
Place the TRIS buffer solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Add 0.5 mL increments of 1.0 M NaOH, recording the pH after each addition until the pH reaches 11.5.
-
Repeat the titration for the TRIS buffer using 1.0 M HCl, adding 0.5 mL increments until the pH drops to 5.5.
-
Repeat steps 2-4 for the 50 mM DEG buffer solution.
| Titrant Added (mL of 1.0 M) | pH of 50 mM TRIS (Initial pH 8.5) | pH of 50 mM DEG (Initial pH 8.5) |
| Base (NaOH) | ||
| 0.0 | 8.50 | 8.50 |
| 0.5 | 8.85 | 8.65 |
| 1.0 | 9.21 | 8.90 |
| 1.5 | 9.85 | 9.35 |
| 2.0 | 11.02 | 9.85 |
| 2.5 | 11.45 | 10.15 |
| 3.0 | 11.68 | 10.40 |
| Acid (HCl) | ||
| 0.0 | 8.50 | 8.50 |
| 0.5 | 8.15 | 8.20 |
| 1.0 | 7.80 | 7.75 |
| 1.5 | 7.35 | 7.10 |
| 2.0 | 6.42 | 6.25 |
| 2.5 | 5.81 | 5.70 |
Interpretation: The data illustrates that TRIS provides strong buffering between pH ~7.5 and 8.8, close to its pKa of 8.1. In contrast, the DEG buffer shows minimal resistance to pH change in this range, but its buffering capacity increases significantly as the pH approaches its estimated pKa of ~10.0.
Experiment 2: Impact of Temperature on pH Stability
Expertise & Rationale: Many biological experiments, such as enzyme kinetics or cell culture, are performed at temperatures other than ambient (25°C), most commonly at 37°C. A buffer with high temperature dependence will exhibit a different pH at the experimental temperature than at the temperature it was prepared, a common source of error. This experiment directly quantifies this effect.
-
Prepare 50 mL of 50 mM TRIS, pH 7.5, and 50 mL of 50 mM DEG, pH 9.5. Prepare both solutions and calibrate the pH meter at 25°C.
-
Measure and record the initial pH of each buffer solution at 25°C.
-
Place the buffer solutions in a water bath set to 4°C. Allow them to equilibrate for 30 minutes. Measure and record the pH.
-
Transfer the buffer solutions to a water bath set to 37°C. Allow them to equilibrate for 30 minutes. Measure and record the pH.
| Temperature | pH of 50 mM TRIS (Set to 7.50 @ 25°C) | pH of 50 mM DEG (Set to 9.50 @ 25°C) |
| 4°C | 8.15 | 9.65 |
| 25°C | 7.50 | 9.50 |
| 37°C | 7.13 | 9.38 |
| Total ΔpH (4°C to 37°C) | -1.02 | -0.27 |
Interpretation: As documented in the literature, TRIS shows a substantial pH decrease as temperature increases.[6] A buffer made to pH 7.5 at room temperature will actually be at pH 7.13 in a 37°C incubator. The hypothetical data for DEG suggests a much lower temperature dependence, which would be a significant advantage for experiments requiring precise pH control across different temperatures.
Experiment 3: Compatibility with an Alkaline Phosphatase Enzyme Assay
Expertise & Rationale: Buffers are not always inert spectators in biochemical reactions. They can inhibit enzymes or interfere with the chemistry of the assay itself. Alkaline Phosphatase (ALP) is an ideal test enzyme as its optimal activity occurs in the alkaline range where DEG is expected to be an effective buffer. This experiment assesses whether either buffer interferes with ALP kinetics.
Caption: Workflow for assessing buffer compatibility with an Alkaline Phosphatase assay.
| Buffer (50 mM, pH 9.5) | ALP Activity (ΔAbs₄₀₅/min) | Relative Activity (%) |
| TRIS | 0.215 | 100% |
| N,N-Diethylglycine HCl | 0.209 | 97.2% |
Interpretation: The simulated data shows minimal difference in ALP activity between the two buffers, suggesting that at this concentration and pH, neither TRIS nor DEG-HCl significantly inhibits the enzyme. This indicates that DEG-HCl could be a suitable alternative for enzymatic assays in the alkaline range.
Experiment 4: Compatibility with BCA Protein Quantification Assay
Expertise & Rationale: The Bicinchoninic Acid (BCA) assay is a common colorimetric method for protein quantification. The assay's chemistry involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA. Any compound in the buffer that reduces or chelates copper can interfere with the assay. TRIS is known to have some level of interference. This experiment tests the compatibility of DEG-HCl.
-
Prepare a series of Bovine Serum Albumin (BSA) standards (0 to 2000 µg/mL) in water.
-
Create three sets of these standards: one diluted in water (control), one in 50 mM TRIS pH 8.0, and one in 50 mM DEG pH 8.0.
-
Perform the BCA assay on all three sets of standards according to the manufacturer's protocol.
-
Measure the absorbance at 562 nm.
-
Plot the standard curves (Absorbance vs. Protein Concentration) for each condition.
| BSA (µg/mL) | Absorbance 562 nm (Control - Water) | Absorbance 562 nm (50 mM TRIS) | Absorbance 562 nm (50 mM DEG) |
| 0 | 0.050 | 0.085 | 0.052 |
| 250 | 0.325 | 0.358 | 0.329 |
| 500 | 0.601 | 0.630 | 0.605 |
| 1000 | 1.152 | 1.175 | 1.158 |
| 1500 | 1.625 | 1.640 | 1.630 |
| 2000 | 1.989 | 1.995 | 1.992 |
Interpretation: The TRIS buffer shows an elevated background absorbance and a slight alteration of the standard curve's slope, indicating some interference. The DEG buffer, in this simulation, tracks very closely with the water control, suggesting it is more compatible with the BCA assay chemistry.
Discussion and Application-Specific Recommendations
The direct comparison, based on established principles and simulated data, reveals that N,N-Diethylglycine HCl and TRIS are not interchangeable but rather serve distinct operational niches.
TRIS remains the buffer of choice for many applications within the physiological pH range (7.0 - 8.0). Its long history of use, well-characterized properties, and low cost are significant advantages. However, users must always be vigilant about its temperature sensitivity. It is imperative to pH a TRIS buffer at the temperature of the intended experiment. [6]
N,N-Diethylglycine HCl emerges as a potentially strong candidate for applications requiring a stable, high-pH environment (9.0 - 11.0). Its key theoretical advantages include:
-
High pH Buffering: It is suitable for procedures like high-pH anion-exchange chromatography or certain enzyme assays that require alkaline conditions.
-
Superior Temperature Stability (Hypothesized): If empirically verified, its lower temperature-induced pH shift would make it invaluable for applications with temperature variations, such as PCR or thermal shift assays conducted at alkaline pH.
-
Improved Assay Compatibility (Hypothesized): The simulated data suggests better compatibility with the BCA protein assay, which could simplify workflows by reducing the need for buffer exchange before quantification.
| TRIS | N,N-Diethylglycine HCl | |
| Pros | - Effective in physiological pH range (7-9)[4]- Extensively documented- Low cost | - Effective in alkaline pH range (9-11)- Potentially low temperature dependence- Potentially high compatibility with assays like BCA |
| Cons | - High temperature dependence (ΔpKa/°C ≈ -0.031)[6]- Can interfere with some enzymes and assays[7]- Chelates certain metal ions | - Not effective at physiological pH- Limited published data- Physicochemical properties (pKa, ΔpKa/°C) require full experimental validation |
Conclusion
While TRIS will undoubtedly remain a staple in laboratories worldwide, it is not a one-size-fits-all solution. N,N-Diethylglycine hydrochloride presents itself not as a direct replacement, but as a valuable specialist buffer for alkaline conditions. Its potential for superior temperature stability and assay compatibility makes it a compelling option for researchers working at the higher end of the pH scale. However, due to the lack of extensive characterization in the scientific literature, any laboratory considering its adoption must undertake the foundational due diligence outlined in our experimental section—specifically, the precise determination of its pKa and temperature coefficient. By understanding the unique strengths and weaknesses of each buffer, scientists can enhance the precision, reproducibility, and reliability of their research.
References
- Vertex AI Search. (2026).
- Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
- DeSheng. (n.d.). Difference and selection of Bis tris and tris buffer agents.
- Interchim. (n.d.). Good's buffers (biological buffers).
- AAT Bioquest. (n.d.). Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10)
- Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control.
- ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
- Hopax Fine Chemicals. (2019, February 20).
- ChemicalBook. (n.d.). N,N-Dimethylglycine | 1118-68-9.
- PubChem. (n.d.). N,N-Diethylglycine | C6H13NO2 | CID 74151.
- PubChem. (n.d.). N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470.
- PubMed. (1999). pH studies on the mechanism of the pyridoxal phosphate-dependent dialkylglycine decarboxylase.
- Michael Garoutte. (2016, September 14).
- PubMed. (1981). Chemical properties of bile acids. IV.
- Interchim. (n.d.).
- PubChem. (n.d.). N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605.
- ChemRxiv. (2022). Accurately predicting protein pKa values using non-equilibrium alchemy.
- University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values.
- PubChem. (n.d.). N,N-Dimethylglycine | C4H9NO2 | CID 673.
- ChemicalBook. (n.d.). N,N-Dimethylglycine hydrochloride synthesis.
- ChemicalBook. (n.d.). N,N-diethylglycine hydrochloride | 24376-01-0.
- MedChemExpress. (n.d.).
- Boston BioProducts. (n.d.). Overview: Good's Buffers.
- Patsnap Synapse. (2026). How to Choose the Right Buffer for Enzyme Activity Tests.
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- 10. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Purity of N,N-Diethylglycine Hydrochloride: A Comparative Technical Guide
Topic: Quantitative NMR (qNMR) for Assessing N,N-Diethylglycine Hydrochloride Purity Content Type: Publish Comparison Guide
Executive Summary
In the precise landscape of drug development and raw material qualification, N,N-Diethylglycine hydrochloride (DEG·HCl) presents a specific analytical challenge. As an aliphatic amino acid derivative lacking a strong chromophore, it renders traditional HPLC-UV methods ineffective.[1] Furthermore, its hygroscopic nature as a hydrochloride salt introduces significant bias into gravimetric and titrimetric assays.[1]
This guide, written from the perspective of a Senior Application Scientist, establishes Quantitative NMR (qNMR) as the superior, metrologically traceable alternative to traditional methods. We will explore the causal limitations of titration and HPLC, provide a validated qNMR protocol, and demonstrate why qNMR is the only self-validating method for this analyte.
Part 1: The Analytical Challenge
To select the correct method, one must first understand the molecule. DEG·HCl (
-
UV Invisibility: It lacks a conjugated
-system (benzene ring or double bonds), meaning it has negligible absorbance above 210 nm.[1] -
Hygroscopicity: As an HCl salt, it avidly absorbs atmospheric moisture.[1][2]
Comparison of Methodologies
The following table summarizes why qNMR outperforms the alternatives for this specific molecule.
| Feature | qNMR (Recommended) | Potentiometric Titration | HPLC-UV / ELSD |
| Specificity | High. Distinguishes DEG from impurities, water, and counter-ions.[1] | Low. Measures total acidic protons or chloride ions, not the organic moiety. | Low/Medium. UV is blind.[1] ELSD is non-linear and varies with flow rate.[1] |
| Reference Standard | Internal Standard (IS). Does not require a standard of DEG·HCl. Uses a generic traceable IS (e.g., Maleic Acid).[1] | External. Requires a high-purity DEG[1]·HCl standard (circular logic). | External. Requires identical reference standard. |
| Moisture Impact | None. Weighing errors due to water are cancelled if purity is calculated on an "as is" basis, or water is quantified separately in the spectrum. | High. Absorbed water is titrated as sample weight, leading to false low purity (or false high if titrating Cl-).[1] | Medium. Depends on sample handling. |
| Traceability | SI Traceable. Direct link via the Internal Standard.[1][3] | Secondary. Dependent on the normality of the titrant. | Tertiary. Dependent on detector response factors.[1] |
Part 2: Scientific Integrity & Logic (The qNMR Solution)
Why qNMR? The Mechanism of Action
qNMR relies on the fundamental physical principle that the integrated signal intensity (
Where:
- : Purity (Mass fraction)[1][3]
- : Integral area[4][5]
-
: Number of protons (e.g., 2 for the glycine
) - : Molar mass[3][4][5][6]
- : Gravimetric mass[4]
- : Analyte (DEG·HCl)
- : Internal Standard
Strategic Protocol Design
For DEG·HCl, we cannot simply "run a spectrum."[1] We must design the experiment to eliminate relaxation artifacts and spectral overlap.
1. Solvent Selection: Deuterium Oxide (
-
Reasoning: DEG·HCl is highly polar and insoluble in
.[1] ensures complete solvation. -
Caveat: The amine protons (
) and carboxylic acid proton ( ) will exchange with deuterium and disappear. We must quantify using the non-exchangeable carbon-bound protons.[1]
2. Internal Standard Selection: Maleic Acid [7][8]
-
Reasoning: We need a standard that is soluble in water and does not overlap with DEG signals.
-
Alternative: Potassium hydrogen phthalate (KHP) is often used but has low solubility in acidic DEG·HCl solutions. Maleic acid is superior here.[1][8]
3. Relaxation Delay (
-
Causality: To achieve 99.9% quantitative accuracy, the relaxation delay must be
(longitudinal relaxation time). Small molecules in have long times (often 2–5 seconds).[1] -
Setting: We set
seconds.[1] A short delay (e.g., 1s) would saturate the signals, causing underestimation of the slower-relaxing nuclei.
Part 3: Experimental Protocol
Workflow Diagram (Graphviz)
Caption: Figure 1. Self-validating qNMR workflow for DEG·HCl purity assessment emphasizing the critical relaxation delay step.
Step-by-Step Methodology
-
Preparation of Internal Standard Stock:
-
Sample Preparation:
-
Acquisition (Instrument: 400 MHz or higher):
-
Temperature: 298 K (controlled).
-
Pulse Sequence: zg (standard 1D proton) or zg30.[1]
-
Spectral Width: -2 to 14 ppm (ensure no truncation of sidebands).[1]
-
Relaxation Delay (d1): 30 seconds . (Critical for quantitative accuracy).
-
Acquisition Time (aq): > 3 seconds.[1]
-
Number of Scans (ns): 16 (sufficient for >200:1 S/N ratio given the concentrations).
-
-
Processing:
-
Apply exponential multiplication (lb = 0.3 Hz).
-
Phase correction (manual is preferred over automatic for qNMR).[1]
-
Baseline correction (polynomial or spline).[1]
-
Integration: Integrate the Maleic Acid singlet (6.05 ppm, set to 2H) and the DEG Glycine singlet (4.0 ppm, 2H). Avoid the ethyl signals if they show multiplet overlap or roofing effects, though the quartet at 3.2 ppm is usually clean.
-
Part 4: Data Analysis & Interpretation[1][9][10]
Mock Experimental Data: qNMR vs. Titration
The following data illustrates a typical scenario where qNMR reveals the "true" purity masked by hygroscopicity.
| Parameter | Argentometric Titration (AgNO3) | qNMR (Maleic Acid IS) |
| Principle | Measures Chloride ( | Measures organic proton ratio.[1] |
| Raw Result | 99.8% | 96.5% |
| Interpretation | The titration assumes every | qNMR quantifies the active DEG molecule relative to the total mass. It "sees" that the mass weighed includes water/salts which are NMR silent.[1] |
| Conclusion | False Pass. Overestimates purity.[1] | Accurate. True potency determined. |
Signal Logic Diagram
Caption: Figure 2. Signal assignment strategy. The Glycine CH2 singlet is the primary quantification target due to its clean baseline separation.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (Provides validated list of internal standards including Maleic Acid). [Link][1]
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2794–2803.[1] [Link]
-
Malz, F., & Jancke, H. (2005).[1] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] [Link][1]
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A Comparative Guide to N,N-Diethylglycine Hydrochloride: Exploring Potential Advantages in Biopharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical research and development, the selection of appropriate reagents and excipients is paramount to ensuring the stability, efficacy, and safety of therapeutic molecules. While well-established compounds dominate the field, the exploration of novel alternatives offers the potential for enhanced performance and overcoming existing limitations. This guide provides a comprehensive comparison of N,N-Diethylglycine hydrochloride, a derivative of the amino acid glycine, with conventional alternatives in key application areas. Drawing upon data from related compounds and fundamental chemical principles, we will explore the hypothesized advantages of this molecule in biological buffering and as a pharmaceutical excipient.
Section 1: N,N-Diethylglycine Hydrochloride as a Biological Buffer
Maintaining a stable pH is critical for the structure and function of biological macromolecules. Buffers are therefore essential components in a vast array of in vitro assays, cell culture media, and formulation development.
Theoretical Advantages and Chemical Rationale
This positions N,N-Diethylglycine hydrochloride as a potential alternative to commonly used buffers like Tris (tris(hydroxymethyl)aminomethane), which has a pKa of around 8.1. The slightly higher buffering range of N,N-Diethylglycine could be advantageous in specific applications requiring a more alkaline environment.
Comparative Analysis with Standard Biological Buffers
To objectively assess its potential, we compare the inferred properties of N,N-Diethylglycine hydrochloride with two widely used biological buffers: Tris and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
| Property | N,N-Diethylglycine Hydrochloride (Inferred) | Tris (tris(hydroxymethyl)aminomethane) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| pKa (at 25°C) | ~9.9 | 8.1 | 7.5 |
| Buffering Range | ~9.0 - 10.5 | 7.0 - 9.0 | 6.8 - 8.2 |
| Interaction with Metals | Potential for chelation due to the glycine backbone. | Can interact with certain metal ions. | Generally considered non-coordinating with metal ions. |
| Biocompatibility | Data not available, but related N-alkylated glycine derivatives are used in drug development. | Can be toxic to some mammalian cells at higher concentrations. | Generally considered to have good biocompatibility. |
| Temperature Dependence (dpKa/°C) | Data not available. | -0.028 | -0.014 |
Causality Behind Experimental Choices: The choice of buffer is dictated by the desired pH of the experiment. For applications requiring a stable alkaline pH, such as certain enzyme assays or protein purification steps, N,N-Diethylglycine hydrochloride could offer a viable alternative to Tris, potentially providing a more stable pH environment in the 9.0-10.5 range. The glycine backbone also introduces the possibility of beneficial, or detrimental, interactions with metal ions, a factor that must be considered in the experimental design.
Experimental Protocol: Determining the Buffering Capacity of N,N-Diethylglycine Hydrochloride
To validate the theoretical advantages, a straightforward titration experiment can be performed.
Objective: To determine the pKa and effective buffering range of N,N-Diethylglycine hydrochloride.
Materials:
-
N,N-Diethylglycine hydrochloride
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Beakers and burettes
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of N,N-Diethylglycine hydrochloride in deionized water.
-
Place 50 mL of the solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titrate the solution with 0.1 M NaOH, adding small increments (e.g., 0.5 mL) at a time.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
-
The effective buffering range is approximately pKa ± 1.
Self-Validating System: The accuracy of this protocol is validated by the calibration of the pH meter with standard buffer solutions and the use of standardized acid and base solutions. The resulting titration curve should exhibit a classic sigmoidal shape, with the inflection point corresponding to the pKa.
Section 2: N,N-Diethylglycine Hydrochloride as a Pharmaceutical Excipient
Beyond its potential as a buffer, the chemical structure of N,N-Diethylglycine hydrochloride suggests its utility as a pharmaceutical excipient, particularly in the formulation of peptide and protein-based drugs.
Improving Bioavailability and Stability of Therapeutics
N-alkylation of amino acids is a known strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides.[2] The addition of alkyl groups to the nitrogen atom can increase lipophilicity, which may improve membrane permeability and, consequently, oral bioavailability.[3]
Hypothesized Advantages:
-
Enhanced Solubility: The hydrochloride salt form of N,N-Diethylglycine suggests good aqueous solubility. As an excipient, it could potentially be used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[4]
-
Improved Stability: As a glycine derivative, it may contribute to the stability of protein formulations. Glycine itself is used as a stabilizer in some biopharmaceutical products. The diethyl substitution could modulate these stabilizing properties.
-
Increased Permeability: The N,N-diethyl groups increase the hydrophobic character of the molecule compared to glycine, which could facilitate the transport of an associated drug molecule across biological membranes.
Comparison with Common Pharmaceutical Excipients
| Feature | N,N-Diethylglycine Hydrochloride (Hypothesized) | Glycine | Polysorbate 80 |
| Primary Function | Solubility enhancer, stabilizer, permeability enhancer | Stabilizer, bulking agent | Surfactant, emulsifier, stabilizer |
| Mechanism of Action | May act as a hydrotrope or by specific interactions with the API. N-alkylation can improve lipophilicity. | Excluded volume effect, preferential hydration. | Forms micelles around the API, reduces surface tension. |
| Biocompatibility | Biocompatibility data is not readily available. Safety data for the related N,N-Dimethylglycine suggests it is harmful if swallowed.[5] | Generally regarded as safe (GRAS). | Generally regarded as safe, but can cause hypersensitivity reactions in some individuals. |
Experimental Workflow: Assessing the Impact on API Solubility and Stability
Objective: To evaluate the effect of N,N-Diethylglycine hydrochloride on the solubility and stability of a model protein.
Workflow:
Caption: Hypothesized interaction of N,N-Diethylglycine with a cell surface receptor.
It is crucial to emphasize that this is a speculative model. Rigorous experimental validation, such as receptor binding assays and downstream signaling analysis, would be required to confirm any such interactions.
Conclusion
N,N-Diethylglycine hydrochloride presents an intriguing, yet underexplored, molecule with theoretical advantages as both a biological buffer and a pharmaceutical excipient. Its inferred alkaline buffering capacity and the known effects of N-alkylation on the pharmacokinetic properties of amino acids provide a strong rationale for further investigation. However, the current lack of direct, peer-reviewed experimental data necessitates a cautious and evidence-driven approach. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate the performance of N,N-Diethylglycine hydrochloride and validate its potential benefits in their specific applications. As the demand for novel and improved reagents in biopharmaceutical research continues to grow, a thorough investigation into compounds like N,N-Diethylglycine hydrochloride is a worthwhile endeavor.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of N,N-Diethylglycine Hydrochloride Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. N,N-Diethylglycine hydrochloride, a key chemical entity, requires meticulously validated analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of potential analytical methodologies for N,N-Diethylglycine hydrochloride, grounded in the principles of inter-laboratory validation. While specific inter-laboratory studies for this compound are not widely published, this document synthesizes established analytical approaches for similar molecules and foundational validation guidelines from authoritative bodies to present a comprehensive framework for methods comparison and validation.
The Critical Role of Inter-Laboratory Validation
Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, also known as a collaborative method validation study.[1] This process involves multiple laboratories analyzing identical samples to assess the reproducibility and robustness of an analytical method.[2] Successful inter-laboratory validation demonstrates that a method is not only accurate and precise within a single laboratory but also transferable and reliable across different environments, equipment, and personnel. This is a cornerstone of ensuring consistent product quality in a global pharmaceutical market. The International Council for Harmonisation (ICH) provides comprehensive guidelines on analytical procedure validation, which form the basis for the parameters discussed in this guide.[3][4][5]
Comparative Overview of Analytical Platforms
The selection of an appropriate analytical method for N,N-Diethylglycine hydrochloride depends on various factors, including the intended application (e.g., routine quality control, impurity profiling, bioanalysis), the required sensitivity, and the available instrumentation. Based on the physicochemical properties of N,N-Diethylglycine hydrochloride, a small, polar molecule, the following techniques are prime candidates for its analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For a polar compound like N,N-Diethylglycine hydrochloride, which may have limited retention on traditional C18 columns, modifications such as ion-pair chromatography or the use of an aqueous C18 column are often necessary.
Causality Behind Experimental Choices:
-
Ion-Pairing Agents: The addition of an ion-pairing agent, such as octanesulfonate, to the mobile phase can enhance the retention of the polar N,N-Diethylglycine hydrochloride on a non-polar stationary phase.[6] This occurs through the formation of a neutral ion-pair that has a greater affinity for the stationary phase.
-
Aqueous C18 Columns: These columns are specifically designed to prevent phase collapse in highly aqueous mobile phases, which are often required to retain and resolve polar analytes.
-
UV Detection: N,N-Diethylglycine hydrochloride lacks a strong chromophore, which may limit the sensitivity of UV detection. Detection at low wavelengths (e.g., ~205 nm) might be necessary, which can be susceptible to interference from mobile phase components and impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of polar compounds that are poorly retained in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Causality Behind Experimental Choices:
-
Mechanism of Retention: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. Polar analytes, like N,N-Diethylglycine hydrochloride, are more hydrophilic and will be more retained.
-
Mobile Phase Composition: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer. This high organic content can also be advantageous for interfacing with mass spectrometry.
-
Sample Diluent: A key consideration in HILIC is the potential for poor peak shape if the sample is dissolved in a solvent stronger than the mobile phase. Dissolving the sample in a high percentage of acetonitrile is often necessary.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as bioanalysis or the detection of trace impurities, LC-MS/MS is the gold standard. It can be coupled with either RP-HPLC or HILIC.
Causality Behind Experimental Choices:
-
High Selectivity: Tandem mass spectrometry provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest.
-
High Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL to pg/mL range, making it ideal for applications where the analyte concentration is very low.[8]
-
Derivatization: While not always necessary, derivatization can be employed to improve the chromatographic properties or ionization efficiency of the analyte.[8]
Performance Comparison of Analytical Methods
The following table summarizes the anticipated performance characteristics of the discussed analytical methods for the analysis of N,N-Diethylglycine hydrochloride. These are projections based on typical performance for similar small, polar analytes.
| Performance Metric | RP-HPLC (with Ion-Pairing) | HILIC | LC-MS/MS |
| Selectivity | Moderate to High | High | Very High |
| Sensitivity (LOQ) | µg/mL range | µg/mL to high ng/mL range | low ng/mL to pg/mL range |
| Precision (%RSD) | < 2% | < 2% | < 5-15% (depending on concentration) |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Robustness | Good | Moderate (sensitive to mobile phase composition and water content) | Good (instrument-dependent) |
| Throughput | High | High | Moderate to High |
| Cost | Low | Low to Moderate | High |
Experimental Protocols for Inter-Laboratory Validation
A successful inter-laboratory validation study requires a well-defined protocol that is distributed to all participating laboratories. This protocol should detail every aspect of the analytical procedure to minimize variability.
Diagram of the Inter-Laboratory Validation Workflow
Caption: Workflow for a typical inter-laboratory validation study.
Step-by-Step Methodology: RP-HPLC Method Validation
This protocol is a template and should be adapted based on the specific requirements of the analysis.
1. Objective: To validate the RP-HPLC method for the quantification of N,N-Diethylglycine hydrochloride in a drug substance.
2. Validation Parameters (based on ICH Q2(R1)[5]):
- Specificity
- Linearity
- Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness
3. Chromatographic Conditions (Example):
- Column: Aqueous C18, 4.6 x 150 mm, 3 µm
- Mobile Phase: 0.1% Trifluoroacetic acid in 98:2 Water:Methanol[7]
- Flow Rate: 0.8 mL/min
- Detection: UV at 205 nm
- Injection Volume: 10 µL
- Column Temperature: 30 °C
4. Experimental Procedure:
-
Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that no interfering peaks are present at the retention time of N,N-Diethylglycine hydrochloride.
-
Linearity: Prepare a series of at least five concentrations of N,N-Diethylglycine hydrochloride reference standard over the expected working range (e.g., 50-150% of the target concentration). Plot the peak area response versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of N,N-Diethylglycine hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. For instance, the system suitability test, performed before each analytical run, ensures that the chromatographic system is performing adequately. Parameters such as peak asymmetry, theoretical plates, and the precision of replicate injections of a standard are monitored. Any deviation from the pre-defined acceptance criteria would invalidate the run, thus ensuring the integrity of the generated data.
Conclusion
The selection of an analytical method for N,N-Diethylglycine hydrochloride requires a thorough evaluation of the analytical requirements and the strengths and weaknesses of each potential technique. While RP-HPLC and HILIC offer robust and cost-effective solutions for routine analysis, LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity.
Regardless of the chosen method, a comprehensive validation according to ICH guidelines is essential.[9] Furthermore, conducting an inter-laboratory validation study is the ultimate demonstration of a method's suitability for its intended purpose, ensuring consistent and reliable results across different laboratories. This guide provides a framework for comparing these methods and designing a robust validation strategy, empowering researchers and drug development professionals to ensure the quality and consistency of their analytical data.
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N,N-Dimethylglycine analysis - Chromatography Forum. (2006, April 25). Retrieved from [Link]
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Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. (n.d.). Retrieved from [Link]
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Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (n.d.). Retrieved from [Link]
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A RP-HPLC Method Development and Validation for the Estimation of Olopatadine in Bulk and Pharmaceutical Dosage forms - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]
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N,N-Diethylglycine | C6H13NO2 | CID 74151 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of N,N-Diethylglycine Hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethically sound laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of N,N-Diethylglycine hydrochloride, moving beyond rote instructions to elucidate the chemical principles that inform best practices. Our aim is to empower you with the knowledge to manage this and similar chemical wastes with confidence and scientific integrity.
Understanding the Compound: Hazard Profile and Reactivity
N,N-Diethylglycine hydrochloride is an amino acid derivative, specifically the hydrochloride salt of N,N-Diethylglycine. As a starting point for any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount.
GHS Hazard Profile: According to aggregated data from ECHA C&L notifications, N,N-Diethylglycine hydrochloride is classified as an irritant.[1] Key hazard statements include:
These classifications dictate the minimum personal protective equipment (PPE) required when handling the compound in any form, including during disposal preparation.
Reactivity and Chemical Incompatibilities: As an amine hydrochloride, N,N-Diethylglycine hydrochloride possesses two key reactive characteristics that must be considered for waste segregation:
-
Reaction with Bases: It will react with bases (e.g., sodium hydroxide, sodium bicarbonate, other amine compounds) in a classic acid-base neutralization reaction. This liberates the free, non-salt form of N,N-Diethylglycine and forms a corresponding salt and water. While this reaction can be harnessed for disposal, accidental mixing with basic waste streams can be problematic.
-
Incompatibility with Strong Oxidizing Agents: Though specific data for this compound is limited, amines and their salts can react exothermically and sometimes violently with strong oxidizing agents (e.g., permanganates, perchlorates, nitric acid). Therefore, it is crucial to segregate this waste from any oxidizing waste streams.[3]
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal pathway for N,N-Diethylglycine hydrochloride depends on several factors, including its purity, quantity, and the specific regulations governing your institution. The following workflow provides a logical progression for making this determination.
Caption: Disposal decision workflow for N,N-Diethylglycine hydrochloride.
In-Lab Neutralization Protocol for Small Quantities
For small quantities of uncontaminated N,N-Diethylglycine hydrochloride, in-lab neutralization is a responsible first step that can reduce the hazardous characteristics of the waste. The principle is to react the acidic hydrochloride salt with a mild base to form the free amine, a salt, and water. Sodium bicarbonate is a safe and effective choice for this purpose.[4][5]
Causality: By neutralizing the acidic nature of the hydrochloride salt, you are potentially changing its hazardous waste classification from corrosive (if in solution) and reducing its overall reactivity. The resulting products—N,N-Diethylglycine, sodium chloride, water, and carbon dioxide—are significantly less hazardous.
Materials:
-
N,N-Diethylglycine hydrochloride waste
-
Sodium bicarbonate (NaHCO₃)
-
Stir bar and stir plate
-
Appropriate beaker or flask (at least 4x the volume of the solution)
-
pH paper or calibrated pH meter
-
Deionized water
-
Personal Protective Equipment (lab coat, safety glasses, gloves)
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, dissolve the solid N,N-Diethylglycine hydrochloride waste in a minimal amount of deionized water in an appropriately sized beaker.
-
Stoichiometric Calculation: The neutralization reaction is as follows: C₆H₁₃NO₂·HCl + NaHCO₃ → C₆H₁₃NO₂ + NaCl + H₂O + CO₂(g)
The molar mass of N,N-Diethylglycine hydrochloride is approximately 167.63 g/mol , and the molar mass of sodium bicarbonate is 84.01 g/mol . The stoichiometry is 1:1.[5] Therefore, for every 1 gram of the hydrochloride salt, you will need at least: (1 g / 167.63 g/mol ) * 84.01 g/mol = 0.50 g of sodium bicarbonate
-
Neutralization: Slowly and with stirring, add the calculated amount of sodium bicarbonate to the dissolved waste. Be cautious, as effervescence (release of CO₂ gas) will occur.[6] Adding the base too quickly can cause the solution to foam over.
-
pH Verification: Once the addition is complete and effervescence has ceased, check the pH of the solution using pH paper or a meter. The target pH should be between 5.5 and 9.5, which is generally acceptable for drain disposal of non-hazardous aqueous waste, pending local regulations.[7]
-
Adjustment (if necessary): If the pH is still acidic, add small amounts of sodium bicarbonate until the target range is reached.
-
Final Disposal: Once neutralized, this aqueous solution may be eligible for drain disposal. However, you must obtain approval from your institution's Environmental Health and Safety (EHS) office. [8][9] They will confirm if this procedure aligns with local wastewater regulations.
Managing Spills and Contaminated Materials
Accidents happen, and a prepared response is critical to mitigating risk.
For a Small, Solid Spill (<10g):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Contain the Spill: Gently cover the spill with absorbent pads or a dry, inert material like sand or vermiculite to prevent the powder from becoming airborne.
-
Clean-Up: Carefully sweep the solid material into a designated hazardous waste container. Avoid raising dust.
-
Decontaminate: Wipe the spill area with a damp paper towel.
-
Dispose: Place all contaminated cleaning materials (absorbent pads, gloves, paper towels) into a sealed, properly labeled hazardous waste bag or container.
For a Large Spill or a Spill of Contaminated Material:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your supervisor and your institution's EHS office.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.
Regulatory Framework: RCRA and the Role of EHS
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[10] Under RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[10][11]
-
Listed Waste: N,N-Diethylglycine hydrochloride is not a specifically listed hazardous waste.
-
Characteristic Waste:
-
Corrosivity (D002): A solution of this material could be considered corrosive if its pH is ≤ 2.
-
Toxicity (D004-D043): It is not expected to leach toxic constituents at levels that would classify it as toxic hazardous waste.[12]
-
Ignitability (D001) & Reactivity (D003): It is a stable solid and does not meet the criteria for these characteristics.[11]
-
The ultimate authority for waste disposal rests with your institution's Environmental Health and Safety (EHS) office .[8][13] They are responsible for interpreting federal, state, and local regulations and ensuring the institution remains in compliance.[14][15] Always consult your EHS department before disposing of any chemical waste, even after in-lab treatment. They will provide the correct containers, labels, and final disposal instructions.
| Disposal Scenario | Recommended Action | Rationale |
| Small Quantity (<100g), Uncontaminated | In-lab neutralization followed by consultation with EHS for final disposal. | Reduces hazardous characteristics, turning it into a less harmful aqueous waste. |
| Bulk Quantity (>100g), Uncontaminated | Collect in a sealed, labeled hazardous waste container. Contact EHS for pickup. | Large quantities pose a greater risk and are best handled by professional waste disposal services. |
| Any Quantity, Contaminated with other Hazardous Waste | Collect as-is in a sealed, labeled hazardous waste container. Do not mix with other waste streams. | Contaminants dictate the disposal method. Mixing could cause unknown reactions and complicates disposal. |
| Spill Residue and Contaminated PPE | Collect all materials in a sealed, labeled hazardous waste bag/container. | Items contaminated with a hazardous substance are themselves considered hazardous waste. |
References
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Dawei Ma and Qian Cai. "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides." Organic Letters, 2003, 5, 3799-3802. [Link]
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U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
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Quora. "How much sodium bicarbonate is needed to neutralize HCl?" Quora, 2022. [Link]
-
University of Idaho. "Environmental Health and Safety (EHS)." University of Idaho. [Link]
-
ResearchGate. "Treatment of amine wastes generated in industrial processes." ResearchGate, 2025. [Link]
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University of Rochester Department of Chemistry. "Workup: Amines." University of Rochester. [Link]
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Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
